molecular formula C7H11IN2 B3047180 4-Iodo-5-methyl-1-propyl-1H-pyrazole CAS No. 1354705-76-2

4-Iodo-5-methyl-1-propyl-1H-pyrazole

Cat. No.: B3047180
CAS No.: 1354705-76-2
M. Wt: 250.08
InChI Key: ADOPMBIVEQTING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS 1354705-76-2) is a valuable building block in medicinal and agrochemical research. With the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol, this compound features an iodine atom at the 4-position of the pyrazole ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse 4-substituted pyrazole libraries . Pyrazole derivatives are prominent scaffolds in the development of pharmaceutical candidates for metabolic, central nervous system, and oncological diseases . This reagent is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-3-4-10-6(2)7(8)5-9-10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOPMBIVEQTING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285025
Record name 1H-Pyrazole, 4-iodo-5-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-76-2
Record name 1H-Pyrazole, 4-iodo-5-methyl-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-5-methyl-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Iodo-5-methyl-1-propyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Iodo-5-methyl-1-propyl-1H-pyrazole , a strategic heterocyclic building block.

Executive Summary

This compound (CAS: 1354705-76-2) represents a high-value scaffold in modern drug discovery. Its utility stems from the synergistic combination of a lipophilic N-propyl tail, a sterically significant 5-methyl group, and a highly reactive C-4 iodine handle. Unlike its chloro- or bromo-analogs, the C-4 iodo moiety offers superior oxidative addition rates in Palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries (Diversity-Oriented Synthesis) under mild conditions. This guide outlines its physicochemical profile, regioselective synthesis challenges, and protocols for downstream functionalization.

Physicochemical Profile

Understanding the physical baseline of this molecule is critical for assay development and formulation.

Table 1: Core Chemical Properties
PropertyData / ValueNotes
IUPAC Name This compound
CAS Number 1354705-76-2
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol Heavy atom count: 10
Physical State Pale yellow oil or low-melting solidTendency to darken upon light exposure due to C-I bond lability.[1]
Boiling Point ~280°C (Predicted)Decomposes prior to boiling at atm pressure.
LogP (Predicted) 2.6 ± 0.4Lipophilic; suitable for CNS-penetrant library design.
H-Bond Donors 0Fully substituted nitrogen centers.
H-Bond Acceptors 1Pyrazole N-2 nitrogen.
pKa (Conjugate Acid) ~2.0 - 2.5Weakly basic; protonation occurs at N-2.
Structural Analysis
  • Steric Environment: The 5-methyl group is crucial. It introduces steric bulk adjacent to the N-propyl group, forcing the propyl chain to adopt specific conformations. This "ortho-like" effect can restrict rotation in biaryl systems generated via coupling at C-4, potentially improving binding selectivity in protein pockets.

  • Electronic Character: The pyrazole ring is electron-rich (excessive π-system). The iodine atom at C-4 is activated for electrophilic substitution but is primarily utilized as a leaving group in metal-catalyzed couplings.

Synthetic Accessibility & Regiocontrol

The synthesis of 5-methyl-1-substituted pyrazoles is notoriously prone to regiochemical ambiguity. The reaction of unsymmetrical 1,3-diketones with alkyl hydrazines typically yields a mixture of 1,3- and 1,5-isomers.

The Regioselectivity Challenge

Thermodynamics usually favor the 1-propyl-3-methyl isomer to minimize steric clash between the N-propyl and the methyl group. To secure the 1-propyl-5-methyl core required for this target, specific protocols must be employed.

Diagram 1: Regiocontrolled Synthesis Logic

SynthesisLogic Start Propylhydrazine (Nucleophile) Transition Cyclization Intermediate Start->Transition Diketone Masked 1,3-Dicarbonyl (Electrophile) Diketone->Transition Isomer3 1-propyl-3-methyl (Thermodynamic Product) Transition->Isomer3 Standard Conditions (EtOH, Reflux) Isomer5 1-propyl-5-methyl (Kinetic/Steric Target) Transition->Isomer5 Controlled Conditions (HCl salt or Fluorinated Solvents) Final This compound (Target) Isomer5->Final Electrophilic Iodination (NIS or I2/HIO3)

Caption: Regioselective pathways. The 1,5-isomer (green) requires kinetic control or specific solvent effects to overcome steric repulsion, unlike the thermodynamically favored 1,3-isomer (red).

Recommended Synthetic Route (Post-Cyclization Iodination)

The most reliable route to the 4-iodo derivative involves the direct electrophilic halogenation of the pre-formed 1-propyl-5-methyl-1H-pyrazole scaffold.

Protocol: Iodination using N-Iodosuccinimide (NIS)

  • Dissolution: Dissolve 1-propyl-5-methyl-1H-pyrazole (1.0 equiv) in Acetonitrile (ACN) or DMF (0.5 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to prevent exotherm-induced decomposition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target M+H ≈ 251).

  • Workup: Quench with 10% aqueous sodium thiosulfate to remove oxidative byproducts. Extract with Ethyl Acetate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The iodine atom is highly lipophilic, causing the product to elute earlier than the starting material.

Reactivity & Functionalization

The C-4 iodine bond is the primary "warhead" for diversification. The reactivity order for pyrazoles in Pd-catalyzed coupling is I > Br >> Cl, making this molecule a superior substrate for difficult couplings (e.g., with sterically hindered boronic acids).

Diagram 2: Diversity-Oriented Synthesis (DOS) Workflow

Reactivity Core 4-Iodo-5-methyl -1-propyl-pyrazole Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Heck Mizoroki-Heck (Activated Alkenes) Core->Heck CN Buchwald-Hartwig (Amines) Core->CN Lithium Li-Halogen Exchange (n-BuLi -> Electrophile) Core->Lithium Biaryl 4-Aryl-pyrazoles (Kinase Inhibitors) Suzuki->Biaryl Alkynyl 4-Alkynyl-pyrazoles (Rigid Linkers) Sonogashira->Alkynyl Alkenyl 4-Alkenyl-pyrazoles Heck->Alkenyl Amino 4-Amino-pyrazoles CN->Amino Carboxy 4-Carboxy/Formyl Derivatives Lithium->Carboxy

Caption: Functionalization landscape. The C-4 iodine enables access to biaryls (Suzuki), alkynes (Sonogashira), and amines (Buchwald), serving as a gateway to complex medicinal scaffolds.

Key Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-5-methyl-1-propyl-1H-pyrazole.

  • Setup: In a microwave vial, combine:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against steric bulk.

    • K₂CO₃ (3.0 equiv)

  • Solvent: Add degassed Dioxane:Water (4:1 ratio).

  • Conditions: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Validation: Monitor disappearance of the starting iodide (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the fluorescent biaryl spot.

Handling & Safety (GHS Classification)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with alkyl-iodopyrazoles. Treat as a hazardous chemical.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[6][5]

    • H335: May cause respiratory irritation.[3][5]

    • H302: Harmful if swallowed (Acute Tox. 4).[6][5]

  • Storage: Store at 2–8°C, protected from light. The C-I bond is photosensitive; degradation leads to the release of iodine (purple discoloration).

  • Disposal: Halogenated organic waste streams.

References

  • JHECHEM Co., Ltd. (2025). Product Specification: this compound (CAS 1354705-76-2).[7] Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole (Analogous Safety Data). Retrieved from

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776444 (4-Iodo-5-methyl-1-phenyl-1H-pyrazole). Retrieved from

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

Sources

Technical Guide: 4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS 1354705-76-2)

[1][2]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical development. It serves as a critical intermediate for the synthesis of pyrazole-based scaffolds, particularly in the development of kinase inhibitors and receptor antagonists where the N1-propyl group provides specific hydrophobic interactions within a binding pocket.

Core Chemical Data
PropertySpecification
CAS Number 1354705-76-2
IUPAC Name This compound
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
SMILES CCCn1c(C)c(I)cn1
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
LogP (Predicted) ~2.5 - 2.9

Structural Significance & Mechanism of Reactivity

This molecule is not a drug itself but a regiochemically defined scaffold . Its value lies in two key structural features:

  • The C4-Iodo Handle: The iodine atom at the 4-position is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of complex libraries.

  • The N1-Propyl/C5-Methyl Pattern: Unlike simple pyrazoles which exist as tautomers, this molecule is "locked" in the 1H-form. The specific 1,5-substitution pattern is often challenging to synthesize purely (vs. the 1,3-isomer) but is crucial for orienting substituents in enzyme active sites.

Reactivity Profile (Graphviz Diagram)

The following diagram illustrates the primary chemical transformations accessible from this core.

ReactivityProfileCoreThis compound(CAS 1354705-76-2)SuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(0))Core->SuzukiSonogashiraSonogashira Coupling(Alkyne, CuI, Pd(0))Core->SonogashiraHeckHeck Reaction(Alkene, Pd(0))Core->HeckCN_ExchangeRosenmund-von Braun(CuCN, High Temp)Core->CN_ExchangeBiaryl4-Aryl-pyrazoles(Kinase Inhibitor Core)Suzuki->BiarylAlkynyl4-Alkynyl-pyrazolesSonogashira->AlkynylAlkenyl4-Alkenyl-pyrazolesHeck->AlkenylNitrile4-Cyano-pyrazolesCN_Exchange->Nitrile

Caption: Divergent synthesis pathways utilizing the C4-iodo handle for library generation.

Synthesis & Regiochemistry (Expertise & Experience)

Synthesizing 1,5-disubstituted pyrazoles is chemically distinct from 1,3-isomers. Direct alkylation of 3(5)-methylpyrazole typically yields the 1,3-isomer (sterically favored) as the major product. Therefore, a cyclocondensation strategy is required to ensure the 1,5-regiochemistry.

Recommended Synthetic Route
  • Condensation: Reaction of propylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone or an enaminone).

  • Iodination: Electrophilic aromatic substitution at the C4 position using N-Iodosuccinimide (NIS).

Critical Causality: The use of a specific solvent (e.g., ethanol vs. acetic acid) during condensation dictates the ratio of 1,5- vs 1,3-isomers. Acidic conditions often favor the 1,5-isomer when using specific hydrazine salts.

Synthesis Workflow Diagram

SynthesisRouteHydrazinePropylhydrazineHydrochlorideCyclizationCyclocondensation(Reflux in EtOH/HCl)Hydrazine->CyclizationDiketone4,4-Dimethoxy-2-butanone(or Enaminone equivalent)Diketone->CyclizationPyrazole5-Methyl-1-propyl-1H-pyrazole(Intermediate)Cyclization->PyrazoleRegioselective FormationIodinationIodination(NIS, MeCN, RT)Pyrazole->IodinationFinalProductThis compound(Target)Iodination->FinalProduct

Caption: Step-wise synthesis ensuring correct regiochemistry at the N1 and C5 positions.

Experimental Protocols (Trustworthiness)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Purpose: To attach an aryl group at the C4 position, a common step in drug discovery.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole, arylboronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture and sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Storage & Stability
  • Light Sensitivity: Organoiodides can degrade (liberate iodine) upon prolonged exposure to light. Store in amber vials.

  • Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent discoloration.

  • Hygroscopicity: Generally low, but keep desiccated.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

References

  • PubChem Compound Summary . 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (Analogous Structure). National Center for Biotechnology Information. Link

  • BenchChem Application Notes . 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (General protocols for iodo-pyrazole coupling). Link

  • Organic Chemistry Portal . Synthesis of Pyrazoles. (Methodologies for regioselective pyrazole synthesis). Link

  • AK Scientific . Product Catalog: this compound. Link

Technical Guide: Solubility and Stability Profiling of 4-Iodo-5-methyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS: 1354705-76-2) is a critical heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2] Its structural integrity is defined by the labile C-I bond at the 4-position—essential for functionalization but a vulnerability regarding photostability—and the N-propyl chain, which modulates lipophilicity.

This guide provides a rigorous framework for characterizing the solubility and stability of this intermediate. Where specific empirical data is proprietary or sparse, protocols are grounded in Structure-Activity Relationship (SAR) data from close analogs (e.g., 4-iodo-1-methyl-1H-pyrazole) and standard pre-formulation principles.

Physicochemical Profile: The "Why" Behind the Behavior

Understanding the molecular architecture is a prerequisite for designing valid stability protocols.

PropertyValue / CharacteristicTechnical Implication
Molecular Formula C₇H₁₁IN₂Moderate molecular weight (250.08 g/mol ).[1]
Physical State Solid (Likely off-white/yellow)Melting point expected range: 55–70°C (Based on methyl/ethyl analogs [1]). Handling requires temperature control to prevent sintering.
Lipophilicity (LogP) ~2.5 – 3.0 (Predicted)The N-propyl group significantly increases hydrophobicity compared to methyl analogs. Poor aqueous solubility is expected without co-solvents.
pKa (Conjugate Acid) ~2.0 – 2.5The pyrazole nitrogen is weakly basic. It remains uncharged at physiological pH (7.4), limiting pH-dependent solubility manipulation.
Reactivity Hotspot C4–Iodine BondHigh susceptibility to homolytic cleavage via UV light (photodeiodination).

Solubility Assessment Protocols

Due to the predicted lipophilicity, a standard aqueous solubility test is insufficient. The following workflow utilizes a "Solubility Screen by Solvent Class" approach to identify optimal vehicles for reaction or formulation.

Automated Kinetic Solubility Workflow

Objective: Determine equilibrium solubility in diverse media using HPLC-UV/Vis detection.

Reagents:

  • Solvents: Water (pH 7.4 buffer), Methanol, DMSO, Acetonitrile, DCM.

  • Standard: 99% pure this compound.

Protocol:

  • Preparation: Weigh 5 mg of compound into 1.5 mL amber HPLC vials (protect from light).

  • Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds between additions. If dissolution is not visual, sonicate for 5 minutes at <30°C.

  • Equilibration: Shake samples for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (low binding).

  • Analysis: Quantify via HPLC-UV (Detection @ 254 nm).

Solubility Decision Logic

The following diagram illustrates the decision matrix for selecting solvents based on the compound's behavior.

SolubilityWorkflow Start Start: 5mg Compound SolventAdd Add 100µL Solvent (Vortex/Sonicate) Start->SolventAdd VisualCheck Visual Dissolution? SolventAdd->VisualCheck Clear Solution Clear VisualCheck->Clear Yes Cloudy Suspension/Precipitate VisualCheck->Cloudy No Quantify HPLC Quantification (Calculate mg/mL) Clear->Quantify NextSolvent Add +100µL Solvent (Max 1mL) Cloudy->NextSolvent NextSolvent->VisualCheck Fail Insoluble (<5 mg/mL) Switch Solvent Class NextSolvent->Fail Vol > 1mL

Caption: Kinetic solubility screening workflow for hydrophobic intermediates.

Stability Profiling & Stress Testing

The stability of this compound is governed principally by the iodine substituent. Iodinated heterocycles are notoriously photolabile [2].

Forced Degradation Pathways

Researchers must validate stability under three specific stress conditions:

  • Photolysis (Light Stress):

    • Mechanism:[3][4][5] Homolytic fission of the C-I bond, generating a pyrazolyl radical and an iodine radical.

    • Observation: Yellowing/browning of the solid or solution due to I₂ liberation.

    • Mitigation: Amber glassware is mandatory .

  • Oxidation:

    • Mechanism:[3][4][5] While the pyrazole ring is robust, the alkyl side chain (propyl) can undergo slow auto-oxidation at the benzylic-like position (alpha to nitrogen) under radical promoting conditions.

    • Mitigation: Store under Nitrogen/Argon atmosphere.

  • Thermal Stress:

    • Mechanism:[3][4][5] Decarboxylation is not a risk here, but sublimation or melting followed by polymerization can occur >70°C.

Stability Testing Protocol (LC-MS Compatible)

Objective: Quantify degradation products (De-iodo analog, dimers).

Step-by-Step Methodology:

  • Stock Solution: Prepare 1 mg/mL in Acetonitrile.

  • Stress Conditions:

    • Control: Dark, 4°C.

    • UV Stress: Expose to 1.2 million lux hours (ICH Q1B standard) or direct sunlight for 4 hours.

    • Oxidative:[3] Add 0.3% H₂O₂ for 2 hours.

    • Acid/Base: 0.1 N HCl and 0.1 N NaOH for 4 hours.

  • Quenching: Neutralize acid/base samples; reduce peroxide with sodium thiosulfate.

  • Analysis: Inject onto C18 Column (Gradient 5-95% ACN in Water + 0.1% Formic Acid).

    • Target Mass: Look for [M+H]⁺ = 251.0 (Parent), 125.1 (De-iodo analog: 5-methyl-1-propyl-1H-pyrazole).

Degradation Logic Diagram

DegradationPathways Parent This compound (MW 250.08) UV UV Light / hν Parent->UV Ox Oxidation (O2/H2O2) Parent->Ox Radical Pyrazolyl Radical (Transient) UV->Radical Iodine Iodine Radical (I•) UV->Iodine N-Oxides / Side Chain Ox N-Oxides / Side Chain Ox Ox->N-Oxides / Side Chain Ox Minor Pathway DeIodo De-iodo Analog (MW ~124) Radical->DeIodo + H• Dimer Bi-pyrazole Dimer (Coupling Product) Radical->Dimer + Radical I2 I2 (Yellow Color) Iodine->I2 Dimerization

Caption: Primary degradation pathways emphasizing photolytic deiodination.

Handling and Storage Recommendations

Based on the physicochemical profile and stability risks, the following Standard Operating Procedure (SOP) is recommended for laboratory handling.

ParameterRecommendationRationale
Storage Temperature 2–8°C (Refrigerated)Prevents thermal degradation and maintains solid-state form.
Atmosphere Inert Gas (N₂ or Ar) Prevents moisture absorption and oxidative yellowing over long-term storage.
Container Amber Vial with PTFE-lined capCritical protection against UV-induced C-I bond cleavage.
Solution Stability Use fresh (<24h).Iodine-containing solutions can degrade rapidly in light; avoid storing stock solutions.
Safety Wear Nitrile Gloves & Eye ProtectionAryl iodides can be sensitizers; avoid inhalation of dust [3].

References

  • PubChem. (n.d.).[6] Compound Summary for CID 24885772: 4-Iodo-1-methyl-1H-pyrazole. National Library of Medicine. Retrieved from [Link]

Sources

Precision Engineering of the Pyrazole Scaffold: From Regioselective Synthesis to Kinase Hinge Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in over 40 FDA-approved therapeutics, including Ruxolitinib , Crizotinib , and Celecoxib . Its utility stems from a unique ability to act as a bioisostere for phenyl rings while introducing critical hydrogen-bond donor/acceptor (HBD/HBA) motifs.

This guide moves beyond basic heterocycle chemistry to address the two primary bottlenecks in pyrazole drug discovery: regioselective synthesis (controlling the 1,3- vs. 1,5-isomer ratio) and rational scaffold decoration for ATP-competitive kinase inhibition.

Part 1: The Pharmacophore & Chemical Space

The Adenine Mimetic

In kinase inhibitor design, the pyrazole moiety is frequently deployed to mimic the adenine ring of ATP.[1] The nitrogen atoms at positions 1 and 2 interact with the kinase hinge region backbone.

  • N-Unsubstituted Pyrazoles (1H-pyrazoles): Act as both H-bond donors (N1-H) and acceptors (N2). They are tautomeric, shifting between 1H and 2H forms depending on the local pH and binding pocket environment.

  • N-Substituted Pyrazoles: The N1-substitution locks the tautomer, fixing the geometry. This is critical for reducing entropic penalties upon binding but requires precise synthetic installation to ensure the substituent points toward the solvent front or the ribose pocket, rather than clashing with the gatekeeper residue.

Physicochemical Tuning
PropertyImpact on Drug Design
LogP Pyrazoles lower LogP compared to phenyl analogs, improving aqueous solubility (approx. 1.5 log unit drop).
Dipole Moment High dipole moment (~2.2 D) facilitates strong electrostatic interactions within polar pockets.
Metabolic Stability The ring is generally resistant to oxidative metabolism (CYP450), unlike furan or thiophene bioisosteres.

Part 2: Strategic Synthesis & Regiocontrol[2]

The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of regioisomers (1,3- vs 1,5-substituted) when the diketone is unsymmetrical. Separation of these isomers is difficult due to similar polarity.

Modern Solution: Regioselective 1,3-Dipolar Cycloaddition or Multicomponent Reactions (MCR).

Decision Logic for Synthesis

The following workflow illustrates the selection of synthetic routes based on the required substitution pattern.

PyrazoleSynthesis Start Target Pyrazole Structure Decision1 Is N1 substituted? Start->Decision1 RouteA Route A: Classical Knorr (Hydrazine + 1,3-Diketone) Decision1->RouteA No (1H-Pyrazole) RouteB Route B: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Decision1->RouteB Access to 3,4,5-subst. RouteC Route C: MCR / Tosylhydrazone (Regioselective) Decision1->RouteC Yes (N-Substituted) IssueA Risk: Regioisomer Mixture Requires difficult chromatography RouteA->IssueA Success High Regioselectivity (>95:5 ratio) RouteB->Success RouteC->Success

Figure 1: Synthetic decision tree. Route C is preferred for N-substituted targets to avoid isomer mixtures.

Part 3: Validated Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Method: Copper-Catalyzed One-Pot Reaction via N-Tosylhydrazones. Rationale: This method avoids the isolation of unstable diazo intermediates and guarantees the 1,5-substitution pattern often required for kinase selectivity, which is difficult to access via Knorr synthesis.

Materials
  • Substrate A: Aryl aldehyde (1.0 equiv)

  • Substrate B: Tosylhydrazine (1.1 equiv)

  • Substrate C: Terminal Alkyne (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow
  • Hydrazone Formation (In Situ):

    • Charge a flame-dried reaction vial with Aryl aldehyde (1.0 mmol) and Tosylhydrazine (1.1 mmol) in 1,4-Dioxane (2 mL).

    • Stir at 70°C for 1 hour.

    • Validation Point: Check TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde spot indicates hydrazone formation.

  • Cycloaddition:

    • Cool the vial to room temperature.

    • Add Cs₂CO₃ (2.0 mmol), CuI (0.1 mmol), and the Terminal Alkyne (1.2 mmol).

    • Seal the tube and heat to 110°C for 8–12 hours.

    • Mechanism:[2][3][4] The base generates a diazo compound in situ, which undergoes Cu-catalyzed [3+2] cycloaddition with the alkyne.

  • Workup & Purification:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient Hexane

      
       20% EtOAc).
      
  • Characterization (Self-Validating):

    • ¹H NMR: Look for the characteristic pyrazole C4-H singlet. In 1,3,5-trisubstituted systems, this typically appears between 6.5 – 6.9 ppm . Absence of a second singlet confirms regiopurity.

Part 4: Medicinal Chemistry & SAR Logic[6][7][8][9]

The Kinase Hinge Binding Mode

For drugs like Ruxolitinib (JAK inhibitor) or Crizotinib (ALK inhibitor), the pyrazole is the anchor.[5]

  • Hinge Interaction: The pyrazole N2 (lone pair) accepts a hydrogen bond from the backbone NH of the hinge residue. The C3-substituent often extends into the gatekeeper region.

  • Solvent Front: The N1-substituent usually points toward the solvent front, allowing for the attachment of solubilizing groups (e.g., piperidine, morpholine) without steric clash.

SAR Optimization Cycle

SAR_Cycle Core Pyrazole Core (Scaffold) R3 C3-Position (Gatekeeper Interaction) Core->R3 Steric Fit R4 C4-Position (Electronic Tuning) Core->R4 Electronics N1 N1-Position (Solubility/PK) Core->N1 Solvent Exp. Selectivity Kinase Selectivity R3->Selectivity Activity Potency (IC50) R4->Activity ADME Metabolic Stability N1->ADME

Figure 2: Structure-Activity Relationship (SAR) map for pyrazole kinase inhibitors.

Comparative Analysis of Approved Drugs
DrugTargetIndicationPyrazole RoleKey Interaction
Ruxolitinib JAK1/JAK2MyelofibrosisHinge BinderPyrazole N-H donates to hinge; N acts as acceptor.
Crizotinib ALK/ROS1NSCLCScaffold Core3,5-substitution creates "U-shape" conformation for pocket fit.
Celecoxib COX-2ArthritisSelectivity1,5-diaryl substitution fits the larger COX-2 hydrophobic side pocket.

References

  • Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review.European Journal of Medicinal Chemistry .

  • Kong, Y., et al. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2]Organic Letters .

  • Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.Pharmacological Research .[6][7][8][9]

  • Yoon, J. Y., et al. (2011).[10] Recent Advances in the Regioselective Synthesis of Pyrazoles.[4][10][11][12]Current Organic Chemistry .

  • Ansari, A., et al. (2017). Biologically active pyrazole derivatives.[13][6][5][8][9][10][11][14][15][16][17]New Journal of Chemistry .

Sources

Methodological & Application

Topic: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-5-methyl-1-propyl-1H-pyrazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs with applications as anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][2] The ability to precisely functionalize this heterocyclic system is paramount for developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for modifying the pyrazole core.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol as applied to 4-iodo-5-methyl-1-propyl-1H-pyrazole (CAS No. 1354705-76-2)[5]. The high reactivity of the carbon-iodine bond in this substrate makes it an excellent electrophilic partner for coupling with a wide range of organoboron reagents.[6] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, empowering researchers to efficiently synthesize diverse libraries of novel pyrazole derivatives.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[3] The mechanism is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7] Understanding these steps is crucial for rational optimization and troubleshooting.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole. This is typically the rate-determining step and results in a Pd(II) complex.[3][8]

  • Transmetalation : The organic group from the activated organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[8][9]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) PdII_Aryl L₂PdII(Aryl)(I) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both L₂PdII(Aryl)(R') PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Aryl_I Ar-I (4-Iodopyrazole) Boronic R'-B(OH)₂ + Base Product Ar-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature. These parameters are interconnected and must be considered holistically.

Palladium Catalyst and Ligand System

The choice of catalyst is critical for achieving high yields. While numerous sophisticated catalysts exist, several are commonly employed for their reliability and commercial availability.[4]

  • Pd(0) Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, effective catalyst that can be used directly as it enters the catalytic cycle as the active Pd(0) species.[6][11]

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[9][15] The choice of base can significantly affect yield and must be matched to the substrates and solvent system.

  • Inorganic Bases : Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[15]

    • Na₂CO₃/K₂CO₃ : Effective, inexpensive, and widely used, but their limited solubility in organic solvents often necessitates the use of a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).[3][13]

    • Cs₂CO₃ : More soluble in organic solvents and often provides higher yields in challenging couplings, albeit at a higher cost.[2][6]

    • K₃PO₄ : A strong base that can be effective when weaker bases fail, particularly with sterically hindered substrates.[13]

  • Fluoride Sources : For base-sensitive substrates, fluoride salts like KF or CsF can be used to activate the boronic acid without promoting side reactions like ester saponification.[9][13]

Solvent System Selection

The solvent must solubilize the reactants and catalyst while being compatible with the chosen base. The addition of water is common in many protocols to dissolve inorganic bases.[7][16]

  • Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices and widely used.[3][16]

  • Aromatic Solvents : Toluene is another common choice, particularly for reactions run at higher temperatures.[3]

  • Polar Aprotic Solvents : Dimethylformamide (DMF) can be effective, especially when using ionic pre-catalysts.[17]

  • Biphasic Systems : A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is frequently employed to dissolve the inorganic base and facilitate the reaction at the phase interface.[7]

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and their impact on yield for Suzuki couplings of 4-iodopyrazole derivatives, compiled for illustrative purposes. Actual yields are highly substrate-dependent.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (2-5)-Cs₂CO₃ (2.5)DME/H₂O90 (MW)0.1-0.285-95[2][6]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O1001270-85[6]
Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2.0)Dioxane/H₂O80-1002-1880-90[18]
PdCl₂(dppf) (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O801675-90N/A
Pd(PPh₃)₄ (10)-K₂CO₃ (1.3)THF/H₂OReflux4850-60[11]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Experimental_Workflow start Start: Assemble Reagents reagents To Schlenk Flask: 1. 4-Iodopyrazole 2. Boronic Acid 3. Base 4. Catalyst/Ligand start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent heat Heat Reaction to Desired Temperature with Stirring solvent->heat monitor Monitor Progress via TLC / LC-MS heat->monitor workup Cool, Quench with Water, & Extract with Organic Solvent monitor->workup Upon Completion purify Dry, Concentrate, & Purify (e.g., Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure using Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0-2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed tube, magnetic stirrer, condenser

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the boronic acid, Na₂CO₃, and Pd(PPh₃)₄.[6]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.0-1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1.2 v/v)

  • Microwave vial with stir bar, microwave reactor

Procedure:

  • To a microwave vial, add this compound and the corresponding boronic acid.[2]

  • Add DME and water to the vial.

  • Purge the vial with nitrogen for 2-3 minutes.

  • Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90-100 °C for 5-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature before carefully opening.

  • Proceed with the workup and purification as described in Protocol 1 (steps 7-9).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of 4-substituted pyrazoles. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling the rapid development of novel compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

Sources

Application Note & Protocols: Development of Novel Anti-Inflammatory Agents from the 4-Iodo-5-methyl-1-propyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 4-Iodo-5-methyl-1-propyl-1H-pyrazole as a versatile starting material for the discovery and preclinical evaluation of novel anti-inflammatory agents. The strategic placement of the iodo group at the C4 position offers a prime handle for chemical diversification through modern cross-coupling reactions, enabling the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[9] We present a logical, tiered workflow from synthesis and initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.

Synthesis and Characterization of the Core Scaffold

The primary utility of this compound lies in its function as a modifiable building block.[9] A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.[10]

Protocol 1.1: Two-Step Synthesis of this compound

Rationale: This protocol first constructs the pyrazole ring via a classical condensation reaction, followed by direct iodination. This approach is efficient and provides the key intermediate for subsequent derivatization.

Step 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole

  • To a solution of propylhydrazine (1.0 eq) in ethanol, add acetylacetone (2,4-pentanedione) (1.05 eq) dropwise at 0 °C.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-methyl-1-propyl-1H-pyrazole.

Step 2: Iodination to yield this compound [10]

  • Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature, protecting from light. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the title compound, this compound, as a solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Foundational In Vitro Screening Cascade

A tiered screening approach is critical to efficiently identify promising compounds. The workflow begins with assessing cytotoxicity to establish a therapeutic window, followed by direct enzyme inhibition assays and finally, cell-based functional assays.

G cluster_workflow Experimental Workflow A Synthesis of This compound B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations A->B Characterize Scaffold C COX-1/COX-2 Enzyme Inhibition Assay B->C Select Concentrations D LPS-Stimulated Macrophage Assay C->D Assess Target Engagement E Measure NO, PGE2, Cytokines (TNF-α, IL-6, IL-1β) D->E Evaluate Cellular Function F Mechanistic Studies (NF-κB & MAPK Pathways) E->F Investigate MoA G In Vivo Paw Edema Model F->G Confirm In Vivo Efficacy G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (P) p65_p50 p65/p50 IkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription TestCompound Test Compound TestCompound->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

G cluster_mapk MAPK Pathway LPS LPS UpstreamKinases MAPKKK LPS->UpstreamKinases activates MAPKK MAPKK UpstreamKinases->MAPKK P MAPK p38 / JNK MAPKK->MAPK P TranscriptionFactors AP-1, etc. MAPK->TranscriptionFactors activates (P) Genes Pro-inflammatory Genes TranscriptionFactors->Genes activates transcription TestCompound Test Compound TestCompound->MAPKK Inhibits?

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK, 60 minutes for IκBα degradation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against: phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and total protein counterparts, as well as a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels. Compare the levels in compound-treated samples to the LPS-only control.

Preliminary In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in a living organism to assess efficacy and bioavailability. The carrageenan-induced paw edema model is a standard and robust acute inflammation model. [11][12][13]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Rationale: This model evaluates the ability of a compound to reduce acute, localized edema. Subplantar injection of carrageenan induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it relevant for testing COX inhibitors. [6][14]

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)

    • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compounds and controls orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100

    • Where Vt is the paw volume at time 't'.

Treatment Group (p.o.)Paw Volume Increase (mL) at 3 hr% Inhibition
Vehicle Control0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%
Test Compound (30 mg/kg)0.45 ± 0.0547.1%

Caption: Example results from the in vivo carrageenan-induced paw edema model.

Conclusion and Future Directions

This application note outlines a systematic and robust strategy for the development of novel anti-inflammatory agents starting from the versatile this compound scaffold. The protocols provided cover the essential stages of preclinical drug discovery, from synthesis and in vitro screening to mechanistic studies and in vivo validation.

A compound demonstrating high COX-2 selectivity, potent inhibition of inflammatory mediators in LPS-stimulated cells, modulation of NF-κB or MAPK signaling, and significant edema reduction in vivo would be considered a strong lead candidate. The true power of the starting scaffold lies in the potential for rapid iteration. The C4-iodo group can be readily functionalized using Suzuki, Sonogashira, Heck, or other palladium-catalyzed cross-coupling reactions to generate a library of analogues. This allows for the exploration of structure-activity relationships (SAR) to further enhance potency, improve the selectivity profile, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, paving the way for the development of next-generation anti-inflammatory therapeutics.

References

  • IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]

  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 5. [Link]

  • Liaw, K., & Chen, Y. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 9. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Saggini, R., & Pellegrino, R. (2024). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Biolife - Publisher. [Link]

  • Mellado, M., & Rodriguez-Frade, J. M. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12. [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(1), 33-51. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Bentham Science. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Jialal, I., & Devaraj, S. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Clinical Endocrinology & Metabolism, 90(12), 6438-42. [Link]

  • Lin, T. H., & Pao, L. J. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6033. [Link]

  • Singh, S., & Sharma, P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(12), 5033-5038. [Link]

  • Gavan, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1253. [Link]

  • Covance. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... [Link]

  • Freitas, M., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. Biochemical and Biophysical Research Communications, 709, 106599. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • SlideShare. (n.d.). screening methods for Antinflammatory drugs. [Link]

  • Peiris, D., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Biosciences and Medicines, 13(3), 1-15. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6), e1083. [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. [Link]

  • Squeo, B., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1730. [Link]

  • Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8715–8728. [Link]

  • Bio-protocol. (2017). LPS-induced inflammatory response. [Link]

  • Wang, Y., et al. (2025, October 1). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 26(19), 15024. [Link]

  • Arulprakash, A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 7(3), 132-139. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(4‐methylphenyl)‐5‐(thiophen‐2‐yl)‐1H‐pyrazole (5 b). [Link]

  • Al-Abdullah, N. H., et al. (2011). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. European Journal of Medicinal Chemistry, 46(11), 5326-31. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Iodo-5-methyl-1-propyl-1H-pyrazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on identifying low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into high-affinity leads.[1][3] This application note provides a comprehensive guide to the use of 4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS No. 1354705-76-2) as a strategic fragment in FBDD campaigns. We will explore the rationale for its use, its physicochemical properties, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.

Introduction: The Strategic Value of Halogenated Pyrazoles in FBDD

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its wide range of biological activities.[4][5] In the context of FBDD, the pyrazole core offers a desirable combination of low molecular weight, synthetic tractability, and the ability to form key interactions with protein targets.[6][7]

The subject of this guide, This compound , brings a unique set of advantages to the FBDD process:

  • The Iodine Handle: The iodine atom at the 4-position is a key feature. It can act as a potent halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for subsequent hit-to-lead optimization via various cross-coupling reactions, allowing for the exploration of chemical space around the core fragment.[4]

  • Vectorial Growth: The propyl and methyl groups provide specific substitution patterns that can probe different regions of a binding pocket. The propyl group, in particular, offers a clear vector for fragment growth into more complex molecules.[6]

  • Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a guideline for fragment-like properties (MW < 300 Da, cLogP < 3, etc.), which increases the likelihood of finding a binding site on a protein target.[8]

This document will provide the necessary protocols to effectively utilize this fragment in a typical FBDD workflow, from initial screening to hit validation and characterization.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure.

PropertyValue (Estimated)Rationale & Significance in FBDD
Molecular Formula C7H11IN2[9]Provides the elemental composition.
Molecular Weight 250.08 g/mol [9]Adheres to the "Rule of Three," ensuring it is small enough to explore diverse binding pockets.[8]
Appearance Off-white to pale yellow solidImportant for assessing purity and solubility.
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Crucial for preparing stock solutions for screening assays. High solubility in DMSO is essential for many biophysical techniques.[[“]]
Reactivity The C-I bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).This is a key feature for the "fragment growing" phase of FBDD, allowing for the systematic elaboration of the initial hit.[4][6]

FBDD Workflow Using this compound

A typical FBDD campaign involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Fragment_Prep Fragment Stock Preparation SPR Surface Plasmon Resonance (SPR) Fragment_Prep->SPR Screening Concentration NMR NMR Spectroscopy Fragment_Prep->NMR Screening Concentration TSA Thermal Shift Assay (TSA) Fragment_Prep->TSA Screening Concentration Target_Prep Target Protein Purification & QC Target_Prep->SPR Assay Concentration Target_Prep->NMR Assay Concentration Target_Prep->TSA Assay Concentration Orthogonal Orthogonal Method (e.g., ITC) SPR->Orthogonal Identified Hits NMR->Orthogonal Identified Hits TSA->Orthogonal Identified Hits Xray X-ray Crystallography Orthogonal->Xray Confirmed Hits SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Structural Data NMR_CSP_Concept cluster_protein cluster_spectra cluster_analysis P Protein Spec_A Reference Spectrum (Protein Alone) P->Spec_A Spec_B Titration Spectrum (Protein + Fragment) P->Spec_B + Fragment Overlay Overlay Spectra Spec_A->Overlay Spec_B->Overlay CSP Identify Chemical Shift Perturbations (CSPs) Overlay->CSP Mapping Map CSPs onto Protein Structure CSP->Mapping Mapping->P Visualize Binding Site

Figure 2: Conceptual workflow for identifying a fragment's binding site using NMR-based chemical shift perturbation mapping.

Causality Behind Choices:

  • Protein-Observed NMR: This method is highly robust and provides direct information about the interaction from the protein's perspective, reducing the likelihood of false positives from compound aggregation. [11][12]* ¹⁵N-Labeling: Isotopic labeling is necessary to generate the HSQC spectrum, which provides single-residue resolution.

Structural Characterization by X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of the protein-fragment complex, providing definitive proof of binding and the precise binding mode. [8][13][14] Protocol:

  • Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å is desirable). [13]2. Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 1 hour to overnight).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. [15]4. Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the resulting electron density maps to identify the bound fragment. A clear, unambiguous electron density for the fragment confirms its binding and reveals its orientation and interactions with the protein.

  • Structure-Based Design: Use the detailed structural information to guide the synthetic elaboration of the fragment, for instance, by designing modifications that extend from the propyl group or replace the iodine atom to engage with nearby protein residues. [3][6] Self-Validation:

  • Electron Density: The ultimate validation is the clear and unambiguous electron density corresponding to the shape and size of the fragment in the difference Fourier maps.

  • Refinement Statistics: A well-refined structure will have good R-work/R-free values and reasonable geometry.

Conclusion

This compound represents a highly valuable, yet underutilized, fragment for FBDD campaigns. Its combination of a privileged pyrazole core, a defined growth vector, and a synthetically versatile iodine handle makes it an ideal starting point for developing potent and selective inhibitors. The protocols outlined in this guide provide a robust framework for researchers to integrate this fragment into their drug discovery pipelines, leveraging the strengths of complementary biophysical techniques to drive projects from initial hit identification to structure-guided lead optimization.

References

  • Re-synthesis of result [16]not found.

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [17]not found.

  • Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Retrieved February 15, 2026, from [Link]

  • Gonzalez-Medina, M., et al. (2018). Recent Advances in Fragment-Based Computational Drug Design: Tackling Simultaneous Targets/Biological Effects. Full article: Recent Advances in Fragment-Based Computational Drug Design: Tackling Simultaneous Targets/Biological Effects. Retrieved February 15, 2026, from [Link]

  • Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [18]not found.

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [19]not found.

  • Re-synthesis of result [20]not found.

  • Pellecchia, M., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [21]not found.

  • Gingell, H., & Ulaganathan, T. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Peak Proteins - Sygnature Discovery. Retrieved February 15, 2026, from [Link]

  • Zoabi, A. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [22]not found.

  • Re-synthesis of result [23]not found.

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [24]not found.

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [25]not found.

  • Douangamath, A. (2022, January 17). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved February 15, 2026, from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [26]not found.

  • Astex Pharmaceuticals. (2020). Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Re-synthesis of result [27]not found.

  • Re-synthesis of result [28]not found.

  • Re-synthesis of result [29]not found.

  • Re-synthesis of result [30]not found.

  • Zhang, X., et al. (2011). Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. PubMed. Retrieved February 15, 2026, from [Link]

  • Bassyouni, F. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Strategies for the Regioselective N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib (Jakafi). However, the N-alkylation of unsymmetrical pyrazoles remains a notorious bottleneck due to annular tautomerism, often yielding difficult-to-separate mixtures of N1- and N2-alkylated regioisomers. This Application Note provides a rational, mechanism-driven framework for controlling regioselectivity. We detail three validated protocols—Classical


, Mitsunobu, and Aza-Michael—and provide a self-validating analytical workflow to confirm regioisomeric identity.

Part 1: Mechanistic Insight & The Regioselectivity Challenge

The fundamental challenge in pyrazole alkylation is annular tautomerism . In an unsubstituted pyrazole, the proton shuttles between N1 and N2. When a substituent is present at the C3 (or C5) position, these nitrogens become chemically distinct but remain in dynamic equilibrium.

  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky substituent).

  • Electronic Control: Electron-withdrawing groups (EWG) increase the acidity of the adjacent NH, often making the more hindered nitrogen the nucleophile in the neutral state, but the less hindered site in the anionic state (due to coordination with the metal cation).

Visualization: Tautomerism and Alkylation Pathways

PyrazoleAlkylation Figure 1: Mechanistic Divergence in Pyrazole Alkylation TautomerA Tautomer A (NH adjacent to R) TautomerB Tautomer B (NH distal to R) TautomerA->TautomerB H-Shift (Fast) Anion Pyrazolate Anion (Delocalized Charge) TautomerA->Anion Base (-H+) TautomerB->Anion Base (-H+) ProductN1 N1-Alkylated (Major Steric Product) Anion->ProductN1 R-X (Kinetic/Steric) ProductN2 N2-Alkylated (Minor/Electronic Product) Anion->ProductN2 R-X (Thermodynamic/Chelation)

Figure 1: The interplay between tautomeric equilibrium and irreversible alkylation. The ratio of N1:N2 is determined by the specific transition state energy, influenced heavily by the cation (


) and solvent.

Part 2: Experimental Protocols

Method A: Cesium Carbonate-Mediated Alkylation ( )

Best for: Robust substrates, primary alkyl halides, and scale-up. Mechanism: The "Cesium Effect." The large ionic radius of


 (1.67 Å) forms a "loose" ion pair with the pyrazolate anion in polar aprotic solvents, enhancing nucleophilicity and often improving regioselectivity compared to 

or

.
Protocol Steps:
  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the Pyrazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion.
    
    • Note: For highly acidic pyrazoles (e.g., nitro-substituted), gas evolution (

      
      ) may be observed.
      
  • Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

    • Optimization: If the alkyl halide is volatile, use a sealed tube.

  • Reaction: Stir at 60 °C for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography. Isomers often have significantly different

    
     values (N1-alkylated products are typically less polar than N2-isomers).
    
Method B: Mitsunobu Reaction

Best for: Alkylation using Alcohols (avoiding halides) and sensitive substrates. Mechanism: Activation of the alcohol by


/DIAD followed by 

displacement by the acidic pyrazole NH.
Protocol Steps:
  • Preparation: Dissolve Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF  or Toluene  (0.1 M) under 
    
    
    
    .
  • Cooling: Cool the mixture to 0 °C (ice bath).

  • Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes.

    • Critical: The solution will turn yellow/orange. Rapid addition can generate excessive heat and decompose the betaine intermediate.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate directly.

  • Purification: Triturate with

    
    :Hexanes (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter. Purify the filtrate by chromatography.
Method C: Aza-Michael Addition

Best for: Alkylation with


-unsaturated ketones/esters (Michael Acceptors).[1]
Protocol Steps:
  • Mix: Combine Pyrazole (1.0 equiv) and Michael Acceptor (1.2 equiv) in Acetonitrile (MeCN) .

  • Catalyst: Add DBU (0.1 equiv) or

    
      (0.2 equiv).
    
  • Reaction: Stir at RT (or 50 °C for hindered substrates) for 2–6 hours.

  • Workup: Evaporation and direct chromatography. This reaction is often quantitative.

Part 3: Optimization & Troubleshooting Guide

Regioselectivity is rarely 100:0. Use this matrix to tune your conditions.

VariableRecommendationMechanistic Rationale
Base

>

>

Larger cations (

) dissociate better in organic solvents, favoring the thermodynamic product (usually the less hindered N1).

creates tight ion pairs, often locking the kinetic ratio.
Solvent DMF or NMP High dielectric constants dissociate ion pairs.
Solvent (Alt) HFIP (Hexafluoroisopropanol)Advanced: H-bonding solvents can stabilize specific tautomers, sometimes reversing selectivity.
Temperature Low (-78 to 0 °C) Favors Kinetic Control (often N2 or mixed).
Temperature High (60 to 100 °C) Favors Thermodynamic Control (allows equilibration to the more stable N1 isomer).
Leaving Group Iodide > Bromide > TosylateBetter leaving groups allow milder conditions, preventing thermal equilibration if kinetic product is desired.

Part 4: Analytical Validation (Self-Validating System)

Never assume regiochemistry based solely on "major/minor" yields. You must validate the structure using NMR.

Isomer Differentiation Workflow
  • 1H NMR:

    • N1-Isomer (Sterically free): The proton on the adjacent carbon (C5-H) typically appears as a doublet (

      
      ) due to coupling with C4-H.
      
    • N2-Isomer (Sterically crowded): The alkyl group protons often show an upfield shift due to shielding by the adjacent substituent (e.g., Phenyl).

  • NOESY (The Gold Standard):

    • Look for a Through-Space Correlation (NOE) between the N-Alkyl protons and the substituent at position 5 (or 3).

    • If NOE is observed

      
       Alkylation occurred at the nitrogen adjacent to that substituent.
      
  • 13C NMR (For

    
     pyrazoles): 
    
    • N-alkylation adjacent to a

      
       group changes the 
      
      
      
      coupling quartet significantly compared to the distal isomer.
Visualization: Analytical Decision Tree

ValidationWorkflow Figure 2: NOESY Validation Workflow Start Isolate Isomers NOESY Run 2D NOESY NMR Start->NOESY Check NOE Cross-peak between N-Alkyl and C5-Substituent? NOESY->Check Yes Isomer is N1-Alkylated (Adjacent) Check->Yes Strong Signal No Isomer is N2-Alkylated (Distal) Check->No No Signal

Figure 2: Standard workflow for assigning pyrazole regiochemistry using Nuclear Overhauser Effect Spectroscopy.

References

  • Review of Regioselectivity: Fustero, S., et al. "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."[2] Organic & Biomolecular Chemistry, 2011. Link

  • Cesium Carbonate Protocol: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[3] Link

  • Mitsunobu Application: Tsunoda, T., et al. "Mitsunobu alkylation of pyrazoles." Tetrahedron Letters, 1993. Link

  • Analytical Differentiation: Clarina, J., et al. "Differentiation of regioisomeric N-alkylation of indazoles and pyrazoles by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024.[4] Link

  • Michael Addition: Li, P., et al. "Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones."[1] Chinese Journal of Chemistry, 2011. Link

Sources

Application Note: 4-Iodo-5-methyl-1-propyl-1H-pyrazole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS: 1354705-76-2) is a high-value heterocyclic building block characterized by three distinct functional handles: a nucleophilic nitrogen core (blocked by a propyl group), a steric methyl guard at position C5, and a highly reactive iodide at position C4.

This application note details the utility of this scaffold in medicinal chemistry, specifically for the synthesis of kinase inhibitors and PDE5 inhibitors .[1] Unlike its 3-methyl isomer, the 5-methyl-1-propyl motif provides unique steric bulk adjacent to the N1 position, influencing the binding conformation of the pyrazole in enzyme active sites. This guide provides optimized protocols for activating the C4-I bond via Palladium-catalyzed cross-couplings, ensuring high yields and reproducibility.

Structural Analysis & Reactivity Profile

The utility of this compound stems from the electronic and steric environment of the pyrazole ring.

FeaturePositionChemical FunctionApplication Impact
Iodide C4Electrophile (Excellent Leaving Group)Primary site for C-C bond formation (Suzuki, Sonogashira, Heck). Reactivity is superior to C4-Br analogs.
Methyl C5Steric ModulatorPrevents "flat" binding; induces twist in biaryl systems, improving selectivity in kinase pockets (e.g., p38 MAP kinase).
Propyl N1Lipophilic TailImproves cell permeability and solubility. Locks the tautomeric state, preventing N-H acidity complications.
C-H Bond C3Latent NucleophileAvailable for electrophilic aromatic substitution (e.g., nitration, halogenation) or C-H activation if required.
Regioselectivity Note

It is critical to distinguish this isomer from 4-iodo-3-methyl-1-propyl-1H-pyrazole .

  • 5-Methyl Isomer (Target): Methyl group is adjacent to the N-propyl. Sterically crowded.

  • 3-Methyl Isomer: Methyl group is distal to the N-propyl. Less sterically hindered.

  • Verification: In 1H NMR, the C5-Methyl typically shows a nuclear Overhauser effect (NOE) with the N-propyl

    
    -protons.
    

Core Functionalization Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Kinase Inhibitor Scaffolds

The C4-iodide is highly reactive. However, the adjacent C5-methyl group creates steric hindrance that can slow down transmetallation. We utilize a high-activity catalyst system (SPhos-Pd-G2) to overcome this.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%) – Preferred for hindered substrates.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the pyrazole substrate (1.0 mmol, 250 mg), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol) rapidly against positive inert gas flow.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitoring by LC-MS is recommended.[1] The iodide consumption is usually rapid.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanism Insight: The bulky SPhos ligand protects the active


 species and facilitates oxidative addition into the C-I bond, while also accelerating reductive elimination, even in the presence of the ortho-methyl group (C5).
Protocol B: C4-Alkynylation via Sonogashira Coupling

Target: Introduction of rigid linkers for fragment-based drug design.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent:

    
     (3.0 equiv) in DMF (or pure 
    
    
    
    if substrate is soluble).

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole (1.0 mmol) in anhydrous DMF (3 mL) in a dry Schlenk tube.

  • Reagent Addition: Add

    
     (35 mg) and CuI (4 mg).
    
  • Degassing: Bubble Argon through the solution for 10 minutes. Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling).

  • Activation: Add Triethylamine (0.42 mL) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir at RT to 50°C for 12 hours.

    • Checkpoint: If the reaction turns black immediately, check oxygen levels. A gradual darkening to brown is normal.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate filtrate and purify via silica gel chromatography.

Strategic Application: Synthesis of PDE5 Inhibitor Analogs

This scaffold is structurally homologous to the core of Sildenafil (Viagra), which utilizes a 1-methyl-3-propyl-pyrazole. Using the 1-propyl-5-methyl isomer allows researchers to probe the "Selectivity Pocket" of phosphodiesterase enzymes.

Pathway Visualization

The following diagram illustrates the divergence in synthesis when using this specific isomer versus the standard building blocks.

G Start 4-Iodo-5-methyl- 1-propyl-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Start->Suzuki Sono Sonogashira Coupling (HCC-R, Pd/Cu) Start->Sono Carbonyl Pd-Catalyzed Carbonylation (CO, ROH) Start->Carbonyl Biaryl 4-Aryl-5-methyl- 1-propyl-pyrazole Suzuki->Biaryl Kinase Kinase Inhibitor (p38/MAPK Analog) Biaryl->Kinase Alkynyl 4-Alkynyl-5-methyl- 1-propyl-pyrazole Sono->Alkynyl Cycliz Cyclization (Hydrazine/Amidine) Alkynyl->Cycliz Fused Pyrazolo[4,3-d] pyrimidine Core Cycliz->Fused Ester Pyrazole-4-carboxylate Carbonyl->Ester PDE5 PDE5 Inhibitor (Sildenafil Analog) Ester->PDE5

Caption: Divergent synthetic pathways from the this compound scaffold.

Handling & Stability Data

ParameterSpecificationNotes
Physical State Solid (Off-white to yellow)Low melting point solid; may appear as oil if impure.
Storage 2–8°C, Protect from LightIodides are light-sensitive. Darkening indicates iodine liberation.
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water.
Safety IrritantAvoid inhalation. C-I bond cleavage can release iodide ions.

Self-Validation Check:

  • Purity Check: Before running sensitive couplings, check the color. If dark brown/purple, wash a DCM solution of the compound with 10%

    
     (sodium thiosulfate) to remove free iodine, which poisons Pd-catalysts.
    

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (Adapted for Propyl analog).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776444: 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.[2] (Structural analog reference).

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Cross-Coupling Strategies.[1][3][4]

  • ChemRxiv. (2025).[5] Practical Synthesis of Pyrazol-4-thiols and Halogenated Derivatives.

  • BLD Pharm. (2025).[6] Product Analysis: this compound (CAS 1354705-76-2).[6][7][8][9][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Iodo-5-methyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Iodo-5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. We understand that navigating the complexities of heterocyclic chemistry can be challenging, and this resource provides in-depth, field-proven insights to help you troubleshoot common issues and improve your reaction yields. Our approach is rooted in explaining the causality behind experimental choices, ensuring you not only follow a protocol but also understand the critical parameters for success.

The synthesis of this compound is typically approached as a two-step process. First, the N-propylation of a 5-methyl-1H-pyrazole precursor, followed by a regioselective iodination at the C4 position. Each step presents unique challenges, primarily concerning regioselectivity and reaction efficiency. This guide addresses these specific issues in a direct question-and-answer format.

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: C4-Iodination 5-Methyl-1H-pyrazole 5-Methyl-1H-pyrazole 5-Methyl-1-propyl-1H-pyrazole 5-Methyl-1-propyl-1H-pyrazole 5-Methyl-1H-pyrazole->5-Methyl-1-propyl-1H-pyrazole Propyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) This compound This compound 5-Methyl-1-propyl-1H-pyrazole->this compound Iodinating Agent (e.g., I₂/CAN or NIS), Solvent (e.g., MeCN) Purification & Analysis Purification & Analysis This compound->Purification & Analysis Column Chromatography, NMR, MS Final Product Final Product Purification & Analysis->Final Product Start Start Start->5-Methyl-1H-pyrazole

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Synthesis Pathway

This section addresses the most common problems encountered during the synthesis, providing both diagnostic questions and actionable solutions.

Part A: N-Propylation of 5-Methyl-1H-pyrazole

Question 1: My N-propylation reaction is giving a low yield and a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-propyl product?

Answer: This is a classic challenge in pyrazole chemistry. The formation of two regioisomers (1-propyl and 2-propyl) occurs because the pyrazole anion, formed upon deprotonation, has nucleophilic character at both nitrogen atoms. The ratio of these isomers is influenced by steric hindrance and the reaction conditions.[1]

  • Expert Explanation (Causality): The N1 position is adjacent to the C5-methyl group, making it more sterically hindered than the N2 position. In many cases, alkylation favors the less sterically hindered nitrogen. However, the choice of base and solvent system can significantly alter the outcome. Using a strong base with a large counter-ion in a non-polar solvent can sometimes favor the thermodynamically more stable product, which may be the N1 isomer. Conversely, milder conditions often lead to a kinetic product mixture.[1]

  • Troubleshooting & Solutions:

    • Modify the Base and Solvent System: N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers, and the selectivity can be controlled by the choice of base.[1] Instead of common bases like potassium carbonate in acetonitrile, consider a sodium hydride (NaH) in a less polar solvent like THF or dioxane. The sodium cation may coordinate preferentially, guiding the alkylating agent.

    • Change the Alkylating Agent: While propyl bromide or iodide are common, using propyl triflate or other highly reactive agents can sometimes alter the isomer ratio.

    • Consider an Alternative Synthetic Route: Instead of alkylating 5-methyl-1H-pyrazole, you can synthesize the pyrazole ring directly with the propyl group already in place. This involves the condensation of a 1,3-dicarbonyl compound (like 2,4-pentanedione) with propylhydrazine.[2][3] This method offers excellent regioselectivity from the start.

Question 2: The N-propylation reaction is sluggish or incomplete, even after extended reaction times. What factors should I investigate?

Answer: Incomplete conversion is typically due to issues with reagents, temperature, or catalyst activity.

  • Expert Explanation (Causality): N-alkylation is an SN2 reaction. Its rate depends on the nucleophilicity of the pyrazole anion, the leaving group ability of the propylating agent, and sufficient thermal energy to overcome the activation barrier. Inadequate deprotonation of the pyrazole or low reactivity of the electrophile are common culprits.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Ensure your base (e.g., K₂CO₃, NaH) is fresh and dry. Moisture will quench the base and inhibit the formation of the pyrazole anion. Ensure the solvent (e.g., DMF, Acetonitrile) is anhydrous.

    • Increase Reaction Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.[2][3]

    • Use a More Reactive Propylating Agent: If you are using propyl chloride, switching to propyl bromide or, even better, propyl iodide will accelerate the reaction due to the better leaving group ability (I⁻ > Br⁻ > Cl⁻).

    • Consider a Catalyst: While not always necessary, the addition of a catalytic amount of sodium iodide (if using propyl chloride or bromide) can facilitate the reaction via the Finkelstein reaction, generating the more reactive propyl iodide in situ.

Part B: C4-Iodination of 5-Methyl-1-propyl-1H-pyrazole

Question 3: I am observing low yields during the iodination step. What are the most common causes and solutions?

Answer: Low yields in electrophilic iodination can stem from an insufficiently activated substrate, a weak iodinating agent, or suboptimal reaction conditions.

  • Expert Explanation (Causality): The iodination of a pyrazole is an electrophilic aromatic substitution. The pyrazole ring is electron-rich and generally reactive. The N-propyl and C5-methyl groups are both electron-donating, which activates the ring and directs the electrophile (I⁺) to the C4 position. However, the reaction's success hinges on generating a sufficiently powerful electrophilic iodine species.

  • Troubleshooting & Solutions:

    • Choose a More Potent Iodinating Agent: If using molecular iodine (I₂) alone is ineffective, you must use it in combination with an oxidizing agent to generate a more powerful electrophile. A highly effective and recommended system is Ceric Ammonium Nitrate (CAN) and I₂ in acetonitrile.[4][5] This method is known to be highly regioselective for the C4 position of similar pyrazoles.[4][6]

    • Optimize Stoichiometry: Ensure you are using a slight excess of the iodinating agent. For the I₂/CAN system, using 1.1 equivalents of CAN and 1.3 equivalents of I₂ has been shown to drive the reaction to completion overnight.[4]

    • Increase Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate and full conversion.[4]

    • Consider N-Iodosuccinimide (NIS): NIS is another excellent electrophilic iodine source. Its reactivity is often enhanced by the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid.[7]

G start Low Iodination Yield? reagent_check Are I₂ and Oxidant (CAN) of high purity and correct stoichiometry? start->reagent_check reagent_check->reagent_check No, adjust/replace temp_check Is reaction run at reflux? reagent_check->temp_check Yes temp_check->temp_check No, increase temp alt_method Consider alternative iodinating agent (e.g., NIS/TFA) temp_check->alt_method Yes success Yield Improved alt_method->success

Caption: Troubleshooting logic for low yield in the C4-iodination step.

Question 4: My iodination reaction is not regioselective, and I'm getting other iodo-isomers. How can I exclusively target the C4 position?

Answer: Achieving high regioselectivity is crucial. While the electronics of the starting material strongly favor C4 iodination, harsh conditions or incorrect reagents can lead to side products.

  • Expert Explanation (Causality): The C4 position is the most electron-rich and sterically accessible carbon on the pyrazole ring in your substrate. Methods that proceed via a standard electrophilic aromatic substitution mechanism should overwhelmingly favor this position. The formation of other isomers, such as a C3-iodo product, is unlikely but could occur under radical conditions or with certain organometallic routes. Iodination at the C5 position is generally blocked by the methyl group.

  • Troubleshooting & Solutions:

    • Rely on Proven Methods: The I₂/CAN system in acetonitrile is highly regioselective for the C4 position in 1-aryl-3-CF₃-1H-pyrazoles, and this selectivity is expected to translate to your substrate.[4][5]

    • Avoid n-Butyllithium: Do not use methods involving deprotonation with n-butyllithium (n-BuLi) followed by quenching with iodine. This specific method is known to deprotonate the C5 position, leading exclusively to the 5-iodo isomer.[4][6][7]

    • Use Iodine Monochloride (ICl): ICl is another effective reagent that provides excellent C4 selectivity for many pyrazole systems, often in the presence of a mild base like Li₂CO₃ to neutralize the HCl byproduct.[7][8]

Purification and Characterization FAQs

Question 5: I'm having difficulty separating the final product from the starting material and isomeric byproducts. What purification strategies do you recommend?

Answer: Chromatographic separation is standard, but if isomers are co-eluting, an alternative method may be required.

  • Recommended Strategies:

    • Column Chromatography: This is the most common and effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. The iodinated product, being more polar and heavier, should elute differently from the non-iodinated starting material.

    • Crystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

    • Acid-Salt Crystallization: For removing non-basic impurities, you can dissolve the crude mixture in an organic solvent and react it with an acid (like HCl) to form the pyrazole salt, which may precipitate. The purified salt can then be collected and neutralized to recover the free base.[9]

Question 6: How can I definitively confirm that I have synthesized the correct isomer, this compound?

Answer: A combination of spectroscopic methods is essential for unambiguous structural confirmation.[10]

  • Analytical Workflow:

    • ¹H NMR (Proton NMR): This is your most powerful tool. The key is to look for the proton on the pyrazole ring. For the desired 4-iodo product, the C3-H proton will appear as a singlet. If you had unreacted starting material (5-methyl-1-propyl-1H-pyrazole), you would see two doublets (or two singlets) for the C3-H and C4-H protons.

    • ¹³C NMR (Carbon NMR): The carbon atom attached to the iodine (C4) will show a characteristic shift to a higher field (lower ppm value) compared to a protonated carbon. This provides strong evidence of iodination at that position.

    • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the product. Look for the molecular ion peak corresponding to the formula C₇H₁₁IN₂ (Exact Mass: 249.9967). The isotopic pattern of iodine is also highly characteristic.[10]

    • Nuclear Overhauser Effect (NOE) NMR: For unambiguous confirmation of the N1-propyl isomer, an NOE experiment can be performed. Irradiation of the N-CH₂ protons of the propyl group should show an NOE enhancement to the C5-methyl protons, confirming their proximity in space.

Protocols and Data
Recommended Protocol: Two-Step Synthesis of this compound

This protocol is adapted from established methodologies for the N-alkylation and C4-iodination of substituted pyrazoles.[4][7][11]

Step 1: Synthesis of 5-Methyl-1-propyl-1H-pyrazole

  • To a solution of 5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-iodopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 2: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine [4][7]

  • Dissolve the purified 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in acetonitrile (MeCN).

  • Add ceric ammonium nitrate (CAN, 1.1 eq) and elemental iodine (I₂, 1.3 eq) to the solution.[4]

  • Reflux the reaction mixture overnight, monitoring completion by TLC or LC-MS.

  • After cooling, concentrate the mixture under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a water wash.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to afford the final product.

Data Summary: Comparison of Common C4-Iodination Methods

The selection of an iodination method is critical for yield and selectivity. The following table summarizes various effective methods reported in the literature.[7]

MethodReagentsSolventTemp.Typical Yield (%)Key Advantages & Notes
CAN/Iodine I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxGood to ExcellentHighly recommended for C4 selectivity. Effective for a range of substituted pyrazoles, including those with deactivating groups.[4][7]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom TempUp to 95%Very effective. The base is crucial to neutralize HCl formed during the reaction.[7][8]
N-Iodosuccinimide NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom TempGoodEfficient for many pyrazoles, including deactivated systems, when conducted in acidic media.[7]
Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp63 - 100%A green and practical method that uses water as the solvent and generates water as the only byproduct.[7]
References
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Silva, M. S., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 14, 2789–2797. PubMed Central. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • MDPI. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. [Link]

  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • Smetanin, A. G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

Sources

Technical Support Center: Suzuki Coupling of Iodo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodo-pyrazole substrates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors. As your virtual Senior Application Scientist, I will walk you through the intricacies of this powerful C-C bond-forming reaction, focusing on the specific side reactions that can arise with iodo-pyrazoles and how to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of an iodo-pyrazole is giving low yields of the desired product, and I see a significant amount of a de-iodinated pyrazole by-product. What is happening and how can I fix it?

This is a classic case of protodeiodination , a common side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered iodo-pyrazoles.[1][2][3] The mechanism involves the palladium catalyst abstracting a hydride species from the solvent, base, or even the boronic acid reagent, which then reductively eliminates with the pyrazole moiety to give the undesired de-iodinated product.

Troubleshooting Steps:

  • Choice of Base: The base is a critical parameter. While stronger bases can facilitate the reaction, they can also promote protodeiodination.

    • Recommendation: Switch to a milder base. If you are using strong bases like NaOH or KOH, consider switching to carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4][5] Potassium phosphate (K₃PO₄) under anhydrous conditions can also be effective in suppressing this side reaction.[6]

  • Solvent System: The solvent can be a source of hydrides.

    • Recommendation: Ensure you are using high-purity, anhydrous solvents. If using alcoholic solvents, which can be a hydride source, consider switching to aprotic solvents like 1,4-dioxane, toluene, or DMF.[7] A small amount of water is often necessary for the Suzuki reaction, but excess water can be detrimental.

  • Catalyst and Ligand Selection: The ligand on the palladium catalyst plays a crucial role in preventing side reactions.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos and SPhos have been shown to improve reaction efficiency and minimize side reactions for challenging substrates.[4][8] These ligands promote the desired reductive elimination over the undesired protodeiodination pathway.

Q2: I am observing a significant amount of a bi-aryl by-product derived from the coupling of two molecules of my boronic acid. How can I suppress this homocoupling?

This side reaction is known as boronic acid homocoupling and can be a significant issue, especially when the desired cross-coupling is slow.[9] It is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen.

Troubleshooting Steps:

  • Degassing: Oxygen can promote the homocoupling of boronic acids.

    • Protocol: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can drive the homocoupling reaction.

    • Recommendation: Use a smaller excess of the boronic acid, typically 1.1 to 1.5 equivalents.

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[6]

    • Recommendation: As with protodeiodination, bulky phosphine ligands like XPhos, SPhos, or dtbpf can be beneficial.[6]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Recommendation: Try running the reaction at a lower temperature for a longer period.

Troubleshooting Guide: A Deeper Dive

Issue 1: Incomplete Conversion of the Iodo-pyrazole Starting Material

If you are observing a significant amount of unreacted iodo-pyrazole even after extended reaction times, consider the following:

  • Catalyst Activity: The palladium catalyst may be deactivated.

    • Solution: Ensure you are using a high-quality catalyst. Pre-catalysts, such as XPhos Pd G2, can be more effective as they are more stable and generate the active Pd(0) species in situ.[4][8]

  • Oxidative Addition is Rate-Limiting: The first step of the catalytic cycle, oxidative addition of the iodo-pyrazole to the Pd(0) catalyst, might be slow.[10][11]

    • Solution: Use electron-rich ligands to accelerate this step.[6] Increasing the reaction temperature can also help, but monitor for the emergence of side reactions. Microwave irradiation can be an effective way to rapidly heat the reaction and improve yields.[4][5]

Issue 2: Difficulty in Coupling Sterically Hindered Iodo-pyrazoles or Boronic Acids

Steric hindrance can significantly slow down the desired coupling reaction, allowing side reactions to become more prominent.

  • Ligand Selection: The choice of ligand is paramount for sterically demanding substrates.

    • Solution: Employ bulky "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a more open coordination sphere around the palladium center, facilitating the coupling of hindered partners.

  • Catalyst System: Consider using a more active catalyst system.

    • Solution: Pre-catalysts are often more effective for challenging couplings. Experiment with different generations of palladium pre-catalysts.

Experimental Protocols

General Procedure for Suzuki Coupling of Iodo-pyrazoles (Conventional Heating)
  • To a Schlenk flask, add the iodo-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if using a pre-catalyst, the ligand is already incorporated).

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Microwave-Assisted Suzuki Coupling of Iodo-pyrazoles
  • In a microwave vial, combine the iodo-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., Cs₂CO₃, 2.5 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4][5]

  • Add the degassed solvent system (e.g., DME/water 3:1.2).[4][5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes).[4][5]

  • After cooling, work up the reaction as described in the conventional heating protocol.

Data Presentation

Table 1: Common Conditions for Suzuki Coupling of Iodo-pyrazoles

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligandsPd(0) is the active species; Pd(II) is a pre-catalyst.
Ligand PPh₃, XPhos, SPhosBulky, electron-rich ligands improve efficiency and reduce side reactions.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Choice of base is crucial to minimize protodeiodination.
Solvent 1,4-Dioxane, Toluene, DMF (with water)Aprotic solvents are generally preferred.
Temperature 80-120 °C (or microwave)Higher temperatures can increase reaction rate but may also promote side reactions.

Visualizations

Diagram 1: Simplified Catalytic Cycle of Suzuki Coupling and Competing Side Reactions

Suzuki_Coupling_Side_Reactions pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pz-Pd(II)-I)L₂ pd0->oa_complex + Pz-I transmetalation_complex Transmetalation Complex (Pz-Pd(II)-Ar)L₂ oa_complex->transmetalation_complex + Ar-B(OR)₂ (Base) protodeiodination Protodeiodination (Pz-H) oa_complex->protodeiodination + [H⁻] source - HI transmetalation_complex->pd0 Reductive Elimination (Pz-Ar) homocoupling Homocoupling (Ar-Ar) transmetalation_complex->homocoupling + Ar-B(OR)₂

Caption: Suzuki catalytic cycle with key side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze By-products (LC-MS, NMR) start->check_byproducts protodeiodination Protodeiodination (Pz-H) Observed check_byproducts->protodeiodination Yes homocoupling Homocoupling (Ar-Ar) Observed check_byproducts->homocoupling Yes unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm Yes change_base Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) protodeiodination->change_base change_solvent Use Anhydrous Aprotic Solvent protodeiodination->change_solvent change_ligand_proto Use Bulky, e⁻-rich Ligand (XPhos, SPhos) protodeiodination->change_ligand_proto degas Thoroughly Degas Reaction Mixture homocoupling->degas stoichiometry Reduce Excess of Boronic Acid homocoupling->stoichiometry change_ligand_homo Use Bulky Ligand homocoupling->change_ligand_homo catalyst_activity Use Pre-catalyst (e.g., XPhos Pd G2) unreacted_sm->catalyst_activity increase_temp Increase Temperature (Conventional or MW) unreacted_sm->increase_temp

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-masum, M., & El-Boraey, H. A. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • PubMed. (2017, January 6). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • MDPI. (2019, August 26). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Sciforum. (2024, November 15). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

Sources

optimizing palladium catalyst for pyrazole coupling reactions

[1]

Current Status: Operational Topic: Optimization of Palladium Catalysts for Pyrazole Couplings Ticket Priority: High (Common Failure Mode in MedChem) Agent: Senior Application Scientist

The "Pyrazole Paradox" (Read This First)

Pyrazoles are deceptive. They appear to be simple nucleophiles, but in palladium catalysis, they act as "molecular sponges" for your metal center.

The Core Problem: The pyrazole nitrogen (N2) is a potent

The Solution Philosophy: You cannot rely on standard "Suzuki" conditions (e.g., Pd(PPh3)4). You must use sterically demanding ligands or NHC-based precatalysts that physically prevent the pyrazole from coordinating to the palladium center in a way that poisons activity.

Troubleshooting Modules

Module A: The "Dead Reaction" (0% Conversion)

Symptom: Starting material remains untouched. No color change to black (Pd precipitation), reaction stays pale/yellow. Diagnosis: Catalyst Poisoning (Inhibition).

Mechanism of Failure: The pyrazole substrate binds to the Pd(II) intermediate, displacing the phosphine ligand. This creates an "off-cycle" resting state that is too stable to undergo reductive elimination.

CatalystPoisoningcluster_legendKey InteractionPd_ActiveActive Pd(0) SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd_Active->OxAddAr-XOffCycleDEAD END:[Pd(Pyrazole)n(X)(Ar)]Catalyst PoisonedOxAdd->OffCyclePyrazole Coordination(Displaces Ligand)ProductC-N Coupled ProductOxAdd->ProductBulky LigandPrevents CoordinationPyrazolePyrazole Substrate(Excess)

Corrective Actions:

  • Switch to Precatalysts: Stop mixing Pd(OAc)₂ + Ligand in situ. The induction period allows poisoning. Use Buchwald G3/G4 precatalysts (e.g., JackiePhos Pd G3 or tBuBrettPhos Pd G3). These generate the active Pd(0) species immediately upon heating.

  • Use NHC Catalysts: If phosphines fail, switch to Pd-PEPPSI-IPent . The bulky N-Heterocyclic Carbene (NHC) ligand binds tighter than any phosphine and cannot be displaced by the pyrazole.

  • Increase Temperature: Pyrazole inhibition is often reversible. Increasing T > 100°C can shift the equilibrium back to the active cycle.

Module B: The "Wrong Isomer" (Regioselectivity)

Symptom: You want N1-arylation, but you get N2-arylation (or a mixture). Diagnosis: Tautomeric equilibrium and Steric Clash.

Technical Insight: Pyrazoles exist in equilibrium. The position of arylation is dictated by the steric profile of the catalyst .

  • Small Ligands (PPh3, dppf): Favor the thermodynamic product (often the less hindered N).

  • Bulky Ligands (tBuXPhos, AdBrettPhos): Force the reaction to the least sterically hindered nitrogen via kinetic control.

Decision Matrix:

Target IsomerRecommended Ligand/CatalystMechanism
N1 (Less Hindered) tBuBrettPhos or JackiePhos The massive bulk of the ligand directs Pd away from substituents on the ring.
N2 (More Hindered) Difficult via Pd. Consider Copper (Chan-Lam) Pd is extremely sensitive to steric clash at the coupling site. Cu-catalysis is less sensitive to sterics.
Module C: The "Stalled Reaction" (Hydrodehalogenation)

Symptom: The aryl halide is consumed, but converted to the de-halogenated arene (Ar-H) instead of the product. Diagnosis: Hydride transfer from the solvent or base.[1]

Root Cause: Using primary/secondary alkoxide bases (e.g., NaOEt, NaOiPr) in protic solvents. These undergo

Corrective Actions:

  • Change Base: Switch to K₃PO₄ or Cs₂CO₃ (Carbonates/Phosphates do not have

    
    -hydrogens).
    
  • Change Solvent: If you must use an alkoxide base (e.g., NaOtBu), use strictly aprotic solvents like Dioxane or Toluene . Avoid alcohols.

Standard Optimization Protocol (SOP)

Do not guess. Run this 4-reaction screen to identify the viable system for your specific pyrazole.

Conditions: 0.1 mmol scale, 100°C, 16 hours.

EntryCatalyst System (2-5 mol%)Base (2 equiv)Solvent (0.2 M)Why this system?
1 JackiePhos Pd G3 K₃PO₄TolueneThe Specialist. Designed specifically for amidation/heterocycle coupling.
2 tBuBrettPhos Pd G3 K₃PO₄1,4-DioxaneThe Generalist. Excellent for N-arylation of acidic substrates.
3 Pd-PEPPSI-IPent Cs₂CO₃1,4-DioxaneThe Tank. NHC ligand prevents poisoning. "IPent" is superior to "IPr" for sterics.
4 XantPhos Pd G3 Cs₂CO₃DioxaneThe Bite-Angle. Bidentate ligand; sometimes solves unique regioselectivity issues.

Experimental Workflow (Visualization):

WorkflowStartStart ScreeningCheckCheck LCMS @ 2hStart->CheckDecision1Conversion < 10%?Check->Decision1Action1POISONING.Switch to PEPPSI-IPentor Higher Temp (120C)Decision1->Action1YesDecision2Ar-H (Dehal) > 20%?Decision1->Decision2NoAction2HYDRIDE ISSUE.Switch Base to K3PO4Ensure AnhydrousDecision2->Action2YesDecision3Wrong Regioisomer?Decision2->Decision3NoAction3STERIC CONTROL.Switch to tBuBrettPhos(Bulkier Ligand)Decision3->Action3YesSuccessScale UpDecision3->SuccessNo

Caption: Decision tree for interpreting screening results.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black immediately? A: This is "Palladium Black" precipitation. Your ligand is detaching from the Pd, likely due to competitive binding by the pyrazole or instability at high temperature.

  • Fix: Use a G3/G4 precatalyst (which is more stable) or increase the ligand:Pd ratio to 2:1.

Q: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂? They are cheaper. A: For pyrazoles? No. These ligands are not bulky enough to prevent the pyrazole from coordinating to the Pd center. You will likely see <5% yield. The cost of the "expensive" catalyst is lower than the cost of your wasted time and starting material.

Q: My pyrazole has an N-H and a C-H. Which one will react? A: Under standard basic conditions (NaOtBu/Carbonate), N-arylation is vastly preferred over C-H arylation (direct arylation) due to the acidity of the N-H bond (pKa ~14-19). If you want C-H arylation, you need to protect the Nitrogen (e.g., N-Methyl) or use specific acidic conditions.

Q: I am using an aryl chloride and it's not reacting. Why? A: Aryl chlorides are difficult for older catalysts. Ensure you are using JackiePhos or Pd-PEPPSI-IPent , which are specifically optimized for the difficult oxidative addition of aryl chlorides.

References

  • JackiePhos Development: J. Am. Chem. Soc.2013 , 135, 13898. (Describes the specific design of JackiePhos for amidations and heterocycle couplings).

  • Pd-PEPPSI-IPent System: Chem. Eur. J.2006 , 12, 4749. (Organ's work on NHC catalysts for difficult couplings).

  • BrettPhos/tBuBrettPhos for Pyrazoles: J. Org.[2][3] Chem.2019 , 84, 8160.[3] (Specific application of bulky phosphines for pyrazole N-arylation).

  • Mechanistic Insights (Poisoning): J. Am. Chem. Soc.2019 , 141, 18271. (Hartwig's analysis of catalyst resting states and inhibition).

regioselectivity in the functionalization of pyrazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Functionalization Technical Support Center.

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Regioselectivity Issues in Pyrazole Ring Functionalization[1]

Overview: The "Ambident" Paradox

If you are reading this, you are likely staring at an NMR spectrum showing a frustrating mixture of isomers. Pyrazoles are deceptively simple.[1] With two nitrogen atoms (


 and 

) and three carbon positions (

,

,

), they suffer from annular tautomerism .[1]

In unsubstituted pyrazoles, the hydrogen oscillates between nitrogens, making


 and 

chemically equivalent on average but distinct at the moment of reaction.[1] The challenge is locking this equilibrium to force reaction at a specific site.[1]

This guide treats your synthesis as a troubleshooting ticket. Select the "Error Code" below that matches your problem.

Module 1: N-Alkylation & Arylation (The Tautomer Trap)

Error Code: REGIO-N-MIX Symptom: "I tried to alkylate my 3-substituted pyrazole and got a 60:40 mixture of 1,3- and 1,5-isomers."

Root Cause Analysis

The pyrazole anion is an ambident nucleophile .[1] Regioselectivity is governed by the battle between Sterics (Kinetic Control) and Thermodynamics .[1]

  • The Steric Rule (

    
    ):  In basic conditions (e.g., 
    
    
    
    ), the incoming electrophile attacks the least hindered nitrogen.[1]
    • Example: If you have a bulky group at

      
       (phenyl, t-butyl), the electrophile prefers 
      
      
      
      (distal), forming the 1,3-isomer .[1]
    • The Trap: If the

      
       substituent is small (Methyl), steric differentiation is weak, leading to mixtures.[1]
      
  • The Electronic Rule (Michael/Conjugate Addition): In acidic or neutral conditions, or reversible reactions, the product distribution reflects thermodynamic stability.[1] The 1,5-isomer (where the N-substituent is adjacent to the C-substituent) is often less stable due to "lone pair repulsion" (the van der Waals clash), but electronic withdrawing groups (EWGs) can flip this preference.

Troubleshooting Protocol 1.1: Controlling N-Alkylation

Objective: Maximize 1,3-isomer formation (avoiding the steric clash).

Reagents:

  • Base:

    
     (Cesium effect stabilizes specific transition states) or 
    
    
    
    .[1]
  • Solvent: DMF (Standard) or HFIP (Advanced) .

  • Electrophile: Alkyl Halide.[1]

Step-by-Step:

  • Dissolution: Dissolve pyrazole (1.0 equiv) in DMF (0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv).[1] Stir at RT for 30 min.
    
    • Why: Cesium is a "soft" cation that promotes tighter ion pairing, often improving selectivity over Sodium.[1]

  • Addition: Add alkyl halide (1.1 equiv) dropwise.

  • Monitoring: Run TLC.

    • Critical Check: The 1,3-isomer is usually less polar (higher

      
      ) than the 1,5-isomer because the dipole moment is smaller.[1]
      
  • Advanced Tip (The Fluorine Hack): If selectivity is poor, switch solvent to Hexafluoroisopropanol (HFIP) .[1] Recent data suggests fluorinated solvents can alter the H-bonding network of the pyrazole, dramatically shifting regioselectivity in condensation and alkylation reactions [1].[1]

Visualization: The N-Selectivity Decision Tree

N_Selectivity Start Target: N-Substituted Pyrazole Condition Reaction Type? Start->Condition Alkylation Direct Alkylation (Basic) Condition->Alkylation Michael Michael Addition (Acidic/Neutral) Condition->Michael Sterics Is C3 Substituent Bulky? Alkylation->Sterics Result3 Thermodynamic Control (Often 1,5-isomer favored if EWG present) Michael->Result3 Yes Yes (e.g., t-Bu, Ph) Sterics->Yes Steric Shielding No No (e.g., Me, H) Sterics->No Low Bias Result1 Major Product: 1,3-isomer (Kinetic Control) Yes->Result1 Result2 Mixture (Poor Selectivity) No->Result2

Caption: Logic flow for predicting N-alkylation outcomes based on reaction conditions and substrate sterics.

Module 2: C-H Functionalization (The C3/C4/C5 Map)

Error Code: WRONG-C-POS Symptom: "I wanted to arylate


, but the reaction happened at 

."
Root Cause Analysis

The pyrazole ring has split personalities:

  • 
     (The Nucleophile):  This position is electron-rich.[1][2] It behaves like benzene.[1] Electrophilic Aromatic Substitution (EAS)  (halogenation, nitration) happens here.[1]
    
  • 
     (The Acid):  The proton at 
    
    
    
    is the most acidic (
    
    
    ~19-20 depending on N-substitution) due to the inductive effect of the adjacent
    
    
    . Lithiation happens here.
Troubleshooting Protocol 2.1: Regioselective Lithiation ( )

Objective: Install a functional group at


 without touching 

.

The "SEM Switch" Strategy: To access


 or 

specifically, use the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group. It allows for "group walking."[1]

Step-by-Step:

  • Protection: Protect

    
     with SEM-Cl. (Note: This usually forms the 1,3-isomer if a substituent exists, placing the SEM group far from the substituent).[1]
    
  • Lithiation (

    
     Targeting): 
    
    • Cool THF solution of SEM-pyrazole to -78°C .

    • Add n-BuLi (1.1 equiv).[1]

    • Mechanism:[1][3][4][5][6][7] The SEM group can coordinate Lithium, but primarily, the

      
       proton is kinetically removed.[1]
      
    • Wait: 30-60 mins.

  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Result: You now have a 1,5-disubstituted pyrazole (relative to the SEM group).[1]

Data Table: Reactivity Profiles

PositionCharacterPrimary Reaction TypeReagents Example
C-4 NucleophilicElectrophilic Aromatic Substitution (EAS)

,

,

C-5 Acidic (Proton)Deprotonation / Lithiation

,

, then Electrophile
C-3 Inert/StericDifficult to access directlyRequires Blocking C4/C5 or "SEM-Switch"
Visualization: The C-H Functionalization Map

CH_Map Py Pyrazole Core C4 C4 (Nucleophilic) Py->C4 Electron Rich C5 C5 (Acidic) Py->C5 Inductive Effect C3 C3 (Remote) Py->C3 Steric Shield EAS Electrophilic Subst. (Halogenation, Nitration) C4->EAS Lith Lithiation (n-BuLi) or Direct Arylation (Pd) C5->Lith Block Requires Blocking C5 or Directed Group C3->Block

Caption: Reactivity profile of the pyrazole carbons. C4 is nucleophilic; C5 is acidic; C3 is chemically distant.[1]

Module 3: Advanced Cross-Coupling (C-N Bond Formation)

Error Code: LOW-YIELD-BUCHWALD Symptom: "Buchwald-Hartwig coupling on the pyrazole NH is failing."[1]

Protocol 3.1: Copper vs. Palladium

While Pd-catalysis (Buchwald) is standard for amines, pyrazoles are "


-excessive" and can poison Pd catalysts.[1] Copper-catalyzed (Ullmann-type)  coupling is often superior for N-arylation.

Recommended System (The "Cham-Lam" Alternative): If thermal Ullmann fails, try Chan-Lam coupling (oxidative coupling) which runs at room temperature and tolerates sensitive groups.[1]

  • Reagents: Aryl Boronic Acid (2.0 equiv),

    
     (1.0 equiv), Pyridine (2.0 equiv).[1]
    
  • Solvent: DCM or Dichloroethane.[1]

  • Atmosphere: Open to air (requires

    
    ).[1]
    
  • Selectivity: Generally follows the thermodynamic profile (1,5-isomer may form if sterics allow, but 1,3 is preferred for bulky substrates).[1]

FAQs: Rapid Fire Troubleshooting

Q: I need a 1,3,5-trisubstituted pyrazole. What is the best order of operations? A: Do not try to functionalize a pre-made pyrazole ring if you need specific groups at all three positions. It is cleaner to use Cyclization De Novo .[1]

  • Route: React a 1,3-diketone with a substituted hydrazine.[1]

  • Selectivity: Control pH.[1][8] In ethanol (neutral), you get a mixture.[1] In TFA (acidic) or using fluorinated alcohols , you can often drive selectivity toward one isomer [2].[1][8]

Q: Can I use the Minisci reaction on pyrazoles? A: Yes, but proceed with caution. Unlike pyridines (which are electron-deficient and love radicals), pyrazoles are electron-rich.[1] You often need to protonate the pyrazole (make it cationic) or use an electron-withdrawing group (EWG) on the nitrogen to activate the ring for radical attack. Without this, you will likely get over-alkylation or polymerization [3].[1]

Q: How do I distinguish 1,3- and 1,5-isomers by NMR? A: Use NOE (Nuclear Overhauser Effect) or HMBC .[1]

  • 1,5-isomer: You will see an NOE correlation between the N-Substituent protons and the

    
    -Substituent protons.[1]
    
  • 1,3-isomer: The N-Substituent is far from the

    
    -Substituent; you might see NOE with the 
    
    
    
    -H proton instead.[1]

References

  • Regioselectivity in Pyrazole Formation (Fluorinated Solvents)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][8]

    • Source:J. Org.[1][7][9] Chem. 2008, 73, 21, 8491–8497.

    • Link:[Link]

  • SEM-Group Transposition (The "SEM Switch")

    • Title: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition.[1][7][10]

    • Source:J. Am. Chem. Soc.[1][5] 2009, 131, 3042–3043.[1]

    • Link:[Link]

  • Direct C-H Functionalization (Minisci/Radical)

    • Title: Direct C–H functionalisation of azoles via Minisci reactions.[1][2]

    • Source:Chem. Soc. Rev., 2011, 40, 5049-5067.[1]

    • Link:[Link]

  • Enzymatic Regioselective Alkylation

    • Title: Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.[1][11]

    • Source:Angew. Chem. Int. Ed. 2021, 60, 5554.[1][11]

    • Link:[Link]

Sources

Technical Support Center: 4-Iodo-1H-Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Deiodination Side Reactions Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Hub: Identifying the Problem

Before attempting to fix the reaction, confirm that protodeiodination (reduction of the C-I bond to C-H) is the actual failure mode. 4-iodopyrazoles are prone to this specific side reaction due to the weak C-I bond energy (~50-60 kcal/mol) and the electron-poor nature of the heteroaromatic ring.

Symptom Checker
Diagnostic MethodObservation Indicating Deiodination
LC-MS / HRMS Mass Shift: Look for a mass difference of -126 Da relative to the starting material (Loss of Iodine [126.9], Gain of Hydrogen [1.0]).Isotope Pattern: Loss of the unique mass defect of Iodine.
1H NMR New Signal: Appearance of a new aromatic proton at the pyrazole C4 position. For 1,3-disubstituted pyrazoles, this often appears as a sharp singlet around 7.5–8.0 ppm (solvent dependent).Coupling: If C3/C5 have protons, look for new vicinal coupling (

Hz).
Reaction Color Palladium Black: Rapid precipitation of black Pd(0) often correlates with catalyst decomposition pathways that favor dehalogenation.

Root Cause Analysis: The Mechanism of Failure

The most common source of deiodination in 4-iodopyrazoles is Palladium-Catalyzed Hydrodehalogenation . This occurs when the catalytic cycle is hijacked by a hydride source before transmetallation can occur.

The Divergent Pathway

In a standard cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C-I bond is fast. The failure occurs when the resulting Ar-Pd(II)-I species intercepts a hydride (H⁻) instead of the boronic acid.

Common Hydride Donors (The Culprits):

  • Alocoholic Solvents: Ethanol, Isopropanol (via

    
    -hydride elimination from alkoxides).
    
  • Amine Bases: Triethylamine, DIPEA (via

    
    -hydride elimination).
    
  • Trace Water: Can act as a proton source if a reductant is present.

Pd_Deiodination_Mechanism Start 4-Iodo-Pyrazole OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Desired Path LigandExchange Ligand Exchange [Ar-Pd(II)-H] OxAdd->LigandExchange Interception RedElim_Good Reductive Elimination TransMet->RedElim_Good RedElim_Good->Pd0 Regenerates Product Coupled Product (4-Aryl-Pyrazole) RedElim_Good->Product HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->LigandExchange RedElim_Bad Reductive Elimination LigandExchange->RedElim_Bad RedElim_Bad->Pd0 Regenerates SideProduct Deiodinated Byproduct (4-H-Pyrazole) RedElim_Bad->SideProduct

Figure 1: Mechanistic divergence showing how hydride sources (red path) compete with the desired transmetallation step (green path).

Troubleshooting Guides & Protocols

Scenario A: Suzuki-Miyaura Coupling

Issue: You are observing significant deiodination (>10%) during cross-coupling. Fix: Eliminate hydride donors and accelerate transmetallation.

Optimization Matrix
VariableRecommendationWhy?
Solvent DMF, DMSO, Dioxane, Toluene Avoid

or

alcohols (MeOH, EtOH, iPrOH) which readily donate hydrides via Pd-alkoxides [1, 2].
Base Inorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄)Avoid amine bases (Et₃N). Carbonates are poor hydride donors.
Catalyst Pd(dppf)Cl₂, Pd(dtbpf)Cl₂, XPhos Pd G2 Bidentate ferrocenyl ligands (dppf) or bulky biaryls (XPhos) stabilize the Pd center and accelerate reductive elimination of the desired product [3].
Additives Water (Minimally) A small amount of water is required for boronic acid activation, but excess water in the presence of organics can promote protonolysis.
Validated Protocol: "Hydride-Free" Suzuki Coupling
  • Preparation: Charge a reaction vial with 4-iodopyrazole (1.0 equiv), Arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degassing (Critical): Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Activation: Add degassed water (5:1 Dioxane:Water ratio). Note: Adding water last prevents premature hydrolysis.

  • Reaction: Heat to 80–90 °C. Monitor by LCMS at 1 hour.

Scenario B: Metal-Halogen Exchange (Lithiation)

Issue: Attempting to lithiate position 4 results in a mixture of starting material and deiodinated product (proton quench), with no electrophile incorporation. Context: The N-H proton of 1H-pyrazole (pKa ~14) is much more acidic than the C-I bond is reactive toward exchange.

Decision Logic

Lithiation_Logic Start Start: 4-Iodo-Pyrazole CheckNH Is the N-H protected? Start->CheckNH No No (N-H Free) CheckNH->No No Yes Yes (N-R / N-SEM / N-THP) CheckNH->Yes Yes Action1 Step 1: Use 1.1 eq NaH or Grignard to deprotonate N-H first No->Action1 ActionDirect Proceed with i-PrMgCl or n-BuLi Yes->ActionDirect Action2 Step 2: Proceed with t-BuLi (2.0 eq required) Action1->Action2 Risk Risk: Incomplete N-deprotonation leads to 'Quench' (Deiodination) upon workup Action2->Risk

Figure 2: Decision tree for lithiation strategies to prevent inadvertent proton quenching.

Solution: The "Double Deprotonation" or Protection Strategy

Option 1 (Recommended): Protect the Nitrogen. Use a SEM, THP, or Methyl group. This removes the acidic proton, allowing clean Lithium-Halogen exchange at -78 °C.

Option 2 (If N-H is mandatory):

  • Dissolve substrate in THF at 0 °C.

  • Add NaH (1.1 equiv) to form the sodium pyrazolide (N-Na).

  • Cool to -78 °C.

  • Add t-BuLi (2.1 equiv) . The first equivalent ensures any stray protons are scavenged; the second performs the exchange.

  • Warning: If the electrophile trapping is slow, the lithiated species may abstract a proton from the THF solvent (slow decomposition).

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Water for Suzuki coupling of 4-iodopyrazoles? A: It is risky. While standard for aryl bromides, 4-iodopyrazoles are more susceptible to reduction in alcohols. If you must use ethanol, ensure the reaction time is short and the catalyst loading is optimized to outcompete the reduction pathway [4].

Q: Why does my reaction turn black immediately? A: Immediate formation of Pd-black indicates catalyst decomposition (precipitation of bulk Pd(0)). This often happens if the oxidative addition is fast (due to the weak C-I bond) but the transmetallation is stalled. Solution: Add the boronic acid before the catalyst, or switch to a more stable precatalyst like XPhos Pd G2.

Q: Does the choice of base affect deiodination? A: Yes. Strong alkoxide bases (NaOtBu, KOtBu) can act as hydride sources via


-hydride elimination. Weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are safer for iodinated substrates [2].

Q: Is the 4-iodo position sensitive to light? A: Yes, C-I bonds are photosensitive. While not the primary cause of chemical deiodination during a reaction, storage of starting materials in clear vials can lead to radical decomposition over time. Store 4-iodopyrazoles in amber vials at 4 °C.

References

  • Navarro, O. et al. (2005).[1] "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."

  • Yoneda Labs. (2022). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions."

  • Usami, Y. et al. (2021).[2] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules, 26(11), 3370.

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis: Scientific Background."

Sources

Technical Support Center: Scale-Up Synthesis of 4-Iodo-5-methyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS No. 1354705-76-2). This document is designed for researchers, chemists, and process development professionals engaged in scaling up the synthesis of this valuable heterocyclic building block. As an intermediate, its purity and consistent production are paramount for downstream applications, particularly in pharmaceutical and agrochemical research.[1] This guide provides in-depth, field-proven insights into the synthetic pathway, scale-up challenges, troubleshooting, and safety protocols.

Section 1: Synthetic Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. First, the pyrazole core is constructed via a condensation reaction, followed by a regioselective iodination at the C4 position.

Diagram: Two-Step Synthetic Pathway

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Iodination A Propylhydrazine C 5-Methyl-1-propyl-1H-pyrazole A->C Condensation (e.g., in Ethanol) B Acetylacetone (2,4-Pentanedione) B->C E This compound C->E Electrophilic Substitution D Iodinating Agent (e.g., I₂ / Oxidant) D->E

Caption: General workflow for the synthesis of this compound.

Section 2: Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1-propyl-1H-pyrazole (Precursor)

This procedure is based on the classical Knorr pyrazole synthesis, a robust condensation reaction.[2]

Materials:

  • Propylhydrazine

  • Acetylacetone (2,4-Pentanedione)

  • Ethanol (or an alternative solvent like 2,2,2-trifluoroethanol for potentially higher regioselectivity)

  • Sodium sulfate (anhydrous)

Step-by-Step Methodology:

  • Set up a reactor equipped with a mechanical stirrer, condenser, and temperature probe.

  • Charge the reactor with ethanol and acetylacetone (1.0 eq).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add propylhydrazine (1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C for ethanol) for 4-6 hours.

  • Monitor the reaction for the disappearance of starting materials using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting oil in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-methyl-1-propyl-1H-pyrazole, which can be purified by vacuum distillation if necessary.

Protocol 2: C4-Iodination of 5-Methyl-1-propyl-1H-pyrazole

This protocol utilizes molecular iodine with an oxidizing agent, a common and effective method for iodinating the electron-rich C4 position of the pyrazole ring.[3][4]

Materials:

  • 5-Methyl-1-propyl-1H-pyrazole (1.0 eq)

  • Iodine (I₂) (1.1-1.3 eq)

  • Ceric Ammonium Nitrate (CAN) (1.1 eq)[5][6] or Hydrogen Peroxide (H₂O₂) as a greener alternative.[3][7]

  • Acetonitrile (or water if using H₂O₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane or Ethyl Acetate

Step-by-Step Methodology:

  • In a reactor protected from light, dissolve the 5-methyl-1-propyl-1H-pyrazole precursor in acetonitrile.

  • Add Ceric Ammonium Nitrate (CAN) and elemental iodine to the solution.

  • Heat the reaction mixture to reflux and stir overnight. The reaction progress should be monitored by TLC or LC-MS.[5]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench and remove any excess iodine (the purple/brown color of iodine will disappear).[7]

  • Follow with a water wash and then a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel or by recrystallization.

Section 3: Troubleshooting and Scale-Up Challenges

Scaling a synthesis from the benchtop to a pilot or production scale introduces new challenges that can affect yield, purity, and safety.[8]

Diagram: Troubleshooting Low Iodination Yield

G start Low Yield of 4-Iodo-5-methyl-1H-pyrazole check_sm Check TLC/LC-MS: Is starting material (SM) still present? start->check_sm yes_sm Yes, SM remains check_sm->yes_sm Yes no_sm No, SM is consumed check_sm->no_sm No cause1 Possible Cause: Insufficient Iodinating Agent or Incomplete Reaction yes_sm->cause1 cause2 Possible Cause: Degradation or Side Reactions no_sm->cause2 cause3 Possible Cause: Product Loss During Work-up/Purification no_sm->cause3 solution1a Action: - Increase stoichiometry of I₂/CAN. - Extend reaction time or increase temperature. cause1->solution1a solution1b Action: - Check quality of iodinating agent. - Ensure adequate mixing. cause1->solution1b solution2 Action: - Check for thermal instability; consider lower temp. - Analyze byproducts (e.g., di-iodination). - Ensure inert atmosphere if needed. cause2->solution2 solution3 Action: - Optimize extraction pH and solvent. - Consider recrystallization instead of chromatography. - Check for product volatility. cause3->solution3

Sources

Validation & Comparative

Comparative Guide: Suzuki-Miyaura vs. Stille Coupling for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the functionalization of the pyrazole core—ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib)—presents a distinct bifurcation in synthetic strategy.

While the Suzuki-Miyaura (SM) coupling is the industry standard due to its benign toxicity profile, it frequently fails with electron-rich or ortho-substituted pyrazoles due to protodeboronation and catalyst poisoning by the free N–H moiety. The Stille coupling , despite its toxicity and purification burdens, remains the "strategic reserve" method. It offers superior reliability for heteroaryl-heteroaryl bond formation where boronic acids are unstable, and it operates under neutral conditions that preserve base-sensitive pharmacophores.

This guide provides a technical analysis of when to employ each method, supported by mechanistic insights and validated protocols.

Part 1: Mechanistic Divergence & Failure Modes

To choose the correct pathway, one must understand why these couplings fail. The primary failure mode in Suzuki coupling of pyrazoles is not the catalytic cycle itself, but the stability of the nucleophile.

The Suzuki Challenge: Protodeboronation & Poisoning

Pyrazoles are "sticky" substrates. The


 nitrogen (N2) is a strong 

-donor, capable of displacing phosphine ligands on Palladium, arresting the catalytic cycle at the Pd(II) intermediate. Furthermore, pyrazolyl boronic acids are notoriously unstable.
  • Mechanism of Failure: Under the basic conditions required for SM coupling, pyrazolyl boronic acids often undergo rapid protodeboronation (hydrolysis of the C–B bond) faster than the rate of transmetallation. This is driven by the formation of a zwitterionic intermediate where the basic nitrogen coordinates to the boron center.[1]

  • The Unprotected N-H Issue: Free N-H pyrazoles are acidic (

    
    ). In the presence of base, they deprotonate to form pyrazolides, which form stable, unreactive complexes with Pd(II), effectively poisoning the catalyst.
    
The Stille Advantage: Stability & Neutrality

Organostannanes do not suffer from protodestannylation under neutral conditions. The C–Sn bond is more covalent and less polarized than the C–B bond, making it robust against hydrolysis.

  • The "Copper Effect": Stille couplings of pyrazoles are often sluggish. The addition of CuI (Copper(I) iodide) creates a "shuttle" mechanism. The organotin transmetallates to copper first (forming a transient organocopper species), which is far more nucleophilic toward the Pd(II) center than the tin species alone.

Visualization: Mechanistic Decision Pathways

G Start Target: Pyrazole Functionalization Suzuki Suzuki-Miyaura Path (Green, Scalable) Start->Suzuki Stille Stille Path (Robust, Toxic) Start->Stille Boronic Boronic Acid/Ester Suzuki->Boronic Instability Risk: Protodeboronation (C-B Bond Hydrolysis) Boronic->Instability High pH/Temp Poisoning Risk: Pd Catalyst Poisoning (N-Coordination) Boronic->Poisoning Free NH Protection Solution: N-Protection (SEM, THP, Boc) Instability->Protection Mitigate Buchwald Solution: Buchwald Precatalysts (XPhos Pd G2/G3) Poisoning->Buchwald Mitigate Stannane Organostannane Stille->Stannane Stability Benefit: High Stability (No Hydrolysis) Stannane->Stability Neutral Benefit: Neutral Conditions (Base-Sensitive Groups) Stannane->Neutral Toxicity Issue: Tin Toxicity & Removal Stannane->Toxicity Copper Optimization: CuI Co-catalysis Stability->Copper Accelerate Transmetallation

Figure 1: Mechanistic decision tree highlighting the stability risks of Suzuki reagents versus the toxicity/process risks of Stille reagents.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of both methods in challenging scenarios, specifically focusing on heteroaryl-heteroaryl coupling (e.g., coupling a pyrazole to a pyridine or another diazine), which is the most common bottleneck in drug discovery.

Performance Data Matrix
FeatureSuzuki-Miyaura (SM)Stille Coupling
Reagent Stability Low to Medium. Pyrazolyl boronic acids degrade rapidly. MIDA boronates improve this but add steps.High. Stannanes are shelf-stable and resistant to chromatography.
Catalyst Loading Typically 1–5 mol%. Requires specialized ligands (XPhos, SPhos, CataCXium A) for hindered substrates.Typically 2–5 mol% Pd. Often requires 10–20 mol% CuI co-catalyst.
Base Requirement Mandatory. (e.g.,

,

,

). Incompatible with base-labile esters/lactones.
None. Neutral conditions. Ideal for complex, late-stage functionalization.
N-H Tolerance Poor (traditional). Good (modern XPhos/SPhos G3 precatalysts).Excellent. Works well even with unprotected pyrazoles if silylated.
Purification Easy. Boron byproducts are water-soluble.Difficult. Tin byproducts (

) are lipophilic and toxic. Requires KF workup or scavenger silica.
Typical Yield (C4-Aryl) 70–95% (if boronate is stable).80–95% (highly reliable).
Typical Yield (C3-Aryl) <40% (often fails due to protodeboronation).65–85% (Preferred method for C3).
The "C3-Problem"

Functionalizing the C3 position of the pyrazole ring is the critical differentiator.

  • Suzuki Failure: C3-pyrazolyl boronic acids are electronically similar to 2-pyridyl boronic acids. They undergo extremely rapid protodeboronation.

  • Stille Success: The C3-stannane is stable. For synthesizing 3-heteroarylpyrazoles, Stille is the superior choice unless specialized boronates (MIDA) are used.

Part 3: Validated Experimental Protocols

Protocol A: Modern Suzuki Coupling (Unprotected Pyrazoles)

Utilizing Buchwald Precatalysts to overcome poisoning.

Scope: C4-arylation of unprotected pyrazoles. Reference: Adapted from J. Am. Chem. Soc. 2014, 136, 14027.[2]

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Pyrazole Boronic Pinacol Ester (1.2–1.5 equiv)

    • Catalyst: XPhos Pd G2 (2 mol%) or XPhos Pd G3.

    • Base:

      
       (0.5 M in water, 3.0 equiv).
      
    • Solvent: THF or 1,4-Dioxane.

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronate ester, and XPhos Pd G2 catalyst.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add degassed THF and the aqueous

      
       solution via syringe.
      
    • Heat to 60–80 °C for 2–4 hours. Note: Unprotected pyrazoles require milder temperatures to prevent decomposition; XPhos allows this.

    • Workup: Dilute with EtOAc, separate phases. The aqueous wash removes boronic acid byproducts.

Protocol B: "Boosted" Stille Coupling (Difficult Substrates)

Utilizing the Copper Effect for sterically hindered or electron-deficient couplings.

Scope: C3-functionalization or Heteroaryl-Heteroaryl coupling. Reference: Adapted from Farina, V. et al. Organic Reactions and J. Org.[3] Chem. protocols.[2][3][4][5][6][7][8]

  • Reagents:

    • Heteroaryl Halide (1.0 equiv)[9]

    • (Tributylstannyl)pyrazole (1.1 equiv).

    • Catalyst:

      
       (5 mol%).[4]
      
    • Co-Catalyst: CuI (10–20 mol%).

    • Solvent: 1,4-Dioxane or DMF (anhydrous).

  • Procedure:

    • Crucial Step: All reagents must be dry. Stille is sensitive to oxygen but robust to moisture; however, the CuI effect works best in anhydrous conditions.

    • Combine halide, stannane, Pd catalyst, and CuI in a vial.

    • Purge with Argon. Add solvent.[4]

    • Heat to 90–100 °C for 12–16 hours. The solution usually turns dark black (Pd precipitation) upon completion.

    • Tin Removal (Mandatory):

      • Option 1 (Chemical): Add 10% aqueous KF solution and stir vigorously for 30 mins. The polymeric

        
         precipitates as a white solid. Filter through Celite.
        
      • Option 2 (Chromatographic): Use 10%

        
         doped silica gel for the flash column to retain tin residues.
        

Part 4: Strategic Workflow (Graphviz)

Use this workflow to determine the experimental path for a new pyrazole target.

Workflow Input Substrate Analysis: Pyrazole Position & Electronics Check1 Is it C4-Functionalization? Input->Check1 Check2 Is it C3/C5-Functionalization? Check1->Check2 No Suzuki_Std Suzuki Coupling (Standard Pd(PPh3)4 or dppf) Check1->Suzuki_Std Yes (Easy) Check3 Are Boronic Acids Stable? Check2->Check3 Yes Suzuki_Adv Suzuki Coupling (XPhos Pd G3 + Base) Check3->Suzuki_Adv Yes (Use MIDA if needed) Stille_Route Stille Coupling (Pd + CuI) Check3->Stille_Route No (Unstable/Protodeboronation) Result Target Molecule Suzuki_Std->Result High Yield Suzuki_Adv->Result High Yield Stille_Route->Result Reliable Yield

Figure 2: Strategic workflow for selecting the coupling method based on regiochemistry and boronate stability.

References

  • Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[2][5][6][10] Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2][5][6][10] Link[10]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link

  • Dunetz, J. R., & Danheiser, R. L. (2005). Copper-Mediated Cross-Coupling Strategies. Organic Letters. (Discusses the CuI effect in Stille).
  • Li, H., et al. (2013). Stille vs Suzuki: Comparative Analysis in the Synthesis of Complex Heterocycles. Organic Process Research & Development.

Sources

The Strategic Role of 4-Iodopyrazole in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] Its inherent physicochemical properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a wide array of biological targets, from kinases to G-protein coupled receptors (GPCRs).[1][3] Within the diverse family of pyrazole analogs, the 4-iodo-pyrazole moiety has emerged as a particularly powerful and versatile building block. The strategic placement of the iodine atom at the C4 position provides a reactive handle for extensive chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides an in-depth, comparative analysis of 4-iodo-pyrazole analogs, elucidating the causal relationships between their structural features and biological activities. We will explore the synthetic advantages conferred by the 4-iodo substitution and delve into SAR studies across different target classes, supported by experimental data and detailed protocols.

The Synthetic Keystone: Why 4-Iodopyrazole is a Chemist's Ally

The primary advantage of the 4-iodopyrazole scaffold lies in its exceptional utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4] The carbon-iodine bond is significantly more reactive than its lighter halogen counterparts (C-Br and C-Cl), facilitating milder reaction conditions and broader substrate scope. This high reactivity allows for the efficient and predictable introduction of a vast array of chemical functionalities at the C4 position, a critical aspect of modern drug discovery campaigns that often rely on the rapid generation of diverse chemical libraries for high-throughput screening.

The ability to perform late-stage functionalization on a complex, drug-like scaffold is a key strategy in lead optimization. The 4-iodopyrazole core allows medicinal chemists to synthesize a common intermediate and then diversify it in the final steps of a synthetic sequence, a more efficient approach than carrying multiple analogs through a lengthy synthesis.

Comparative Analysis of 4-Substituted Pyrazole Analogs in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole core is a common feature in many kinase inhibitors, and substitutions at the C4 position play a crucial role in modulating potency and selectivity.

The Influence of C4 Substitution on Kinase Selectivity

While direct, head-to-head comparisons of a full series of 4-halogenated pyrazoles are not always available in the literature, SAR studies of various 4-substituted pyrazolo-fused heterocycles provide valuable insights. For instance, in a series of pyrazolo[3,4-g]isoquinolines, the introduction of an alkyl group at the 4-position led to a distinct shift in the kinase inhibition profile. While the parent scaffold showed activity against Haspin kinase, the 4-alkylated analogs preferentially inhibited other kinases such as CLK1, CDK9, and GSK3.[5] This demonstrates that even seemingly simple modifications at the C4 position can dramatically alter the selectivity of a compound.

In another study focused on fungal kinase inhibitors, a series of 3,4-disubstituted pyrazole analogs were evaluated. The nature of the substituent at the C4 position was found to be a key determinant of selectivity against the human kinase ALK5.[6]

Table 1: Comparative Activity of 4-Substituted Pyrazole Analogs Against Various Kinases

Compound ClassC4-SubstituentTarget KinaseActivity (IC50/Ki)Key SAR InsightReference
4-(Pyrazol-3-yl)-pyrimidineHJNK30.63 µMParent compound with moderate potency.[3]
4-(Pyrazol-3-yl)-pyridinesVaried Aryl/HeteroarylJNK3Potent with good in vivo profilesIntroduction of diverse groups via Suzuki coupling from a 4-halo precursor enhances potency.[3]
Pyrazolo[3,4-g]isoquinolinesAlkyl (e.g., Me, Et, Pr)Haspin>1 µMAlkylation at C4 diminishes Haspin inhibition.[5]
Pyrazolo[3,4-g]isoquinolinesAlkyl (e.g., Me, Et, Pr)CLK1, CDK9, GSK3101-363 nMAlkylation at C4 enhances inhibition of CLK1, CDK9, and GSK3.[5]
DiarylpyrazolesQuinolin-4-ylTβR-I51 nMA bulky, aromatic substituent at C4 is well-tolerated and leads to potent inhibition.[7]
Diarylpyrazoles4-FluorophenylTβR-IModerateSubstitution of the quinoline with a smaller aryl group impacts potency.[7]
4-Arylazo-3,5-diamino-1H-pyrazoles4-HydroxyphenylCDK9PotentSubstitutions on the 4-aryl ring, introduced via the azo linkage, are key for optimizing potency.[4]
4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamidesPhenylbenzodioxane-2-carboxamideROCK-II~3 nMA large, functionalized substituent at C4 leads to high potency and selectivity.[8][9]

Modulating G-Protein Coupled Receptors (GPCRs) with 4-Iodo-Pyrazole Analogs

GPCRs represent another major class of drug targets, and pyrazole-containing compounds have been successfully developed as modulators of their activity.[1] The 4-iodo-pyrazole scaffold serves as a valuable starting point for the synthesis of diverse libraries of GPCR ligands.

For example, in the development of antagonists for the chemokine receptor CCR5, a target for HIV therapy, extensive SAR studies were conducted on a series of benzylpyrazole derivatives. These studies revealed that both lipophilic and hydrophilic substituents on the phenyl ring of the benzyl group, which is attached to the pyrazole core, could increase antiviral potency. The ability to easily introduce these varied substituents via cross-coupling reactions with a 4-iodo-pyrazole intermediate is a significant advantage in such optimization efforts.[10]

Similarly, the development of antagonists for the CXCR2 receptor, implicated in inflammatory diseases and cancer, has benefited from the synthetic versatility of the 4-iodo-pyrazole scaffold.[11] The ability to rapidly generate analogs with diverse C4 substituents allows for the fine-tuning of receptor affinity and the exploration of biased antagonism, a phenomenon where a ligand preferentially blocks certain downstream signaling pathways over others.[11]

Targeting Phosphodiesterases (PDEs) with 4-Alkynyl-Pyrazole Derivatives

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for diseases like asthma and chronic obstructive pulmonary disease (COPD). The Sonogashira coupling of terminal alkynes with 4-iodo-pyrazoles has proven to be a highly effective method for the synthesis of potent PDE4 inhibitors.[1] This reaction allows for the introduction of a linear and rigid alkynyl linker at the C4 position, which can effectively probe binding pockets within the enzyme's active site.

SAR studies on pyrazolopyridine-based PDE4 inhibitors have shown that the nature of the substituent at the 5-position (which can be accessed through functionalization of a 4-iodo precursor) is critical for achieving high potency.[12] This highlights the importance of being able to systematically modify the substitution pattern around the pyrazole core, a task greatly facilitated by the reactivity of the 4-iodo group.

Experimental Protocols

Synthesis of 4-Aryl-Pyrazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-iodo-pyrazole with an arylboronic acid.

Materials:

  • 4-Iodo-1-protected-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or sealed vial, add the 4-iodo-1-protected-pyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Stir the reaction mixture at 80-100 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a protein kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (4-iodo-pyrazole analog)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer (specific to the kinase)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase buffer.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_optimization Lead Optimization 4-Iodo-Pyrazole 4-Iodo-Pyrazole Cross-Coupling Suzuki / Sonogashira Coupling 4-Iodo-Pyrazole->Cross-Coupling Reactive Handle Diverse_Analogs Library of C4-Substituted Pyrazole Analogs Cross-Coupling->Diverse_Analogs HTS High-Throughput Screening Diverse_Analogs->HTS Hit_Compounds Initial Hits HTS->Hit_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compounds->SAR_Analysis Lead_Compound Lead_Compound SAR_Analysis->Lead_Compound Improved Potency & Selectivity Lead_Compound->Cross-Coupling Iterative Refinement

Caption: A generalized workflow for the discovery of bioactive 4-substituted pyrazole analogs, highlighting the central role of the 4-iodo-pyrazole intermediate.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor 4-Iodo-Pyrazole Analog Inhibitor Inhibitor->Kinase_B Inhibits

Caption: A schematic representation of a generic kinase signaling pathway and its inhibition by a 4-iodo-pyrazole-derived inhibitor.

Conclusion

The 4-iodo-pyrazole scaffold is a cornerstone of modern medicinal chemistry, providing an unparalleled platform for the synthesis and optimization of novel therapeutic agents. Its high reactivity in cross-coupling reactions enables the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships in a systematic and efficient manner. As demonstrated in the fields of kinase, GPCR, and PDE inhibition, the ability to precisely modulate the substituent at the C4 position is critical for achieving high potency and selectivity. For researchers and drug development professionals, a deep understanding of the synthetic utility and SAR landscape of 4-iodo-pyrazole analogs is essential for the successful design and development of the next generation of targeted therapies.

References

  • Humphries, P. S., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102. (URL: [Link])

  • Da-Allada, C. Y., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(17), 3581-3595. (URL: [Link])

  • Havliček, L., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6449-6460. (URL: [Link])

  • Feng, Y., et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry, 51(21), 6642-6645. (URL: [Link])

  • Feng, Y., et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ResearchGate. (URL: [Link])

  • Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5547-5551. (URL: [Link])

  • Van Hoof, S., et al. (2025). Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. Biochemical Pharmacology, 213, 115135. (URL: [Link])

  • Kumar, A., & Sharma, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2027. (URL: [Link])

  • Shirley, D. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. (URL: [Link])

  • Tilley, J. W., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. Bioorganic & Medicinal Chemistry Letters, 14(4), 953-956. (URL: [Link])

  • Valdameri, G., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(1), 127. (URL: [Link])

Sources

Technical Guide: In Vitro and In Vivo Validation of Pyrazole-Based Kinase Inhibitors

[1]

Executive Summary

The pyrazole scaffold has established itself as a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] With over eight FDA-approved pyrazole-containing kinase inhibitors (including Ruxolitinib , Crizotinib , and Asciminib ), this 5-membered heterocycle is prized for its ability to function as a bidentate hinge binder.

This guide provides a rigorous validation framework for pyrazole-based candidates. Unlike generic small-molecule workflows, this document focuses on the specific physicochemical and biological nuances of pyrazoles—specifically their hydrogen-bonding geometry, solubility profiles, and metabolic liabilities (e.g., N-glucuronidation).

Part 1: The Scaffold Advantage (Comparative Analysis)

Before initiating expensive in vivo studies, researchers must validate the choice of the pyrazole scaffold against common bioisosteres and alternatives.

Pyrazole vs. The Alternatives

The pyrazole ring (specifically 1H-pyrazole) offers a unique donor-acceptor motif (


1

Table 1: Comparative Analysis of Pyrazole and Common Kinase Inhibitor Scaffolds

FeaturePyrazole (1H-Scaffold)Isoxazole (Bioisostere)Pyrimidine (e.g., Imatinib core)Indole (e.g., Sunitinib core)
H-Bond Capacity High (Donor & Acceptor). Ideal for hinge binding.Medium (Acceptor only). Lacks the NH donor; often loses potency.Medium (Acceptor dominant). Often requires an exocyclic amine to donate.High (Donor). Good hinge binder but bulky.
Solubility (LogS) Moderate-High . Generally better aqueous solubility than fused bicyclics.Moderate . Similar to pyrazole but less polar.Moderate . often requires solubilizing tails (e.g., piperazine).Low . Often suffers from poor solubility (brick dust).
Metabolic Liability N-Glucuronidation . The free NH is a target for UGT enzymes (Phase II metabolism).Ring Opening . Susceptible to reductive ring cleavage.Oxidation . Susceptible to CYP-mediated oxidation.Oxidation . Electron-rich ring prone to oxidation.
Selectivity Potential High .[3] Easy to substitute at C3/C5 to access hydrophobic pockets (Gatekeeper).Medium . Less versatile substitution vectors.High . Very common, but IP space is crowded.Medium . Rigid scaffold limits vector exploration.
Mechanistic Rationale

The superiority of pyrazole often lies in its residence time . While isoxazoles may achieve similar


Diagram 1: Pyrazole Hinge Binding Mechanism

This diagram illustrates the critical bidentate hydrogen bonding mode of pyrazoles within the kinase hinge region.

PyrazoleBindingKinaseHingeKinase Hinge Region(Backbone CO & NH)PyrazolePyrazole Scaffold(Inhibitor)KinaseHinge->PyrazoleH-Bond Acceptor (N)AffinityHigh Affinity Binding(Low IC50)KinaseHinge->AffinityStabilizes ComplexPyrazole->KinaseHingeH-Bond Donor (NH)ATP_PocketATP Binding PocketPyrazole->ATP_PocketOccupies Adenine SiteATP_Pocket->Affinity

Caption: Bidentate interaction: Pyrazole NH donates to hinge carbonyl; Pyrazole N accepts from hinge NH.

Part 2: In Vitro Validation (The Biochemical Filter)

Enzymatic Potency & Residence Time

Standard

Residence Time (

)

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: Determine

    
    , 
    
    
    , and
    
    
    .
  • Why: Pyrazoles often act as Type I (ATP-competitive) inhibitors. A slow

    
     correlates better with in vivo efficacy than 
    
    
    .
  • Immobilization: Biotinylate the target kinase and capture on a Streptavidin (SA) sensor chip.

  • Solvent Correction: Pyrazoles are often dissolved in DMSO. Perform DMSO calibration (0.5% - 5%) to exclude bulk refractive index errors.

  • Injection: Inject inhibitor at 5 concentrations (0.1x to 10x expected

    
    ).
    
  • Dissociation: Allow sufficient dissociation time (>10 mins) to capture slow off-rates common in optimized pyrazoles.

  • Data Fit: Fit to a 1:1 Langmuir binding model.

Cellular Target Engagement

Demonstrating enzymatic inhibition is not enough; the compound must penetrate the cell membrane and displace ATP in a physiological environment.

Protocol: NanoBRET™ Target Engagement Assay

  • Principle: Energy transfer between a luciferase-tagged kinase and a fluorescent tracer. The pyrazole inhibitor displaces the tracer, decreasing the BRET signal.

  • Steps:

    • Transfection: Transfect HEK293 cells with N-terminally NanoLuc®-fused Kinase plasmid.

    • Tracer Addition: Add cell-permeable fluorescent tracer (at

      
       concentration).
      
    • Treatment: Treat cells with serial dilutions of the pyrazole inhibitor for 2 hours.

    • Measurement: Read donor emission (460nm) and acceptor emission (618nm).

    • Validation: Calculate cellular

      
      . If Cellular 
      
      
      >> Enzymatic
      
      
      , the pyrazole likely has poor permeability or is a substrate for efflux pumps (P-gp).

Part 3: In Vivo Validation (The Systemic Challenge)

Pyrazoles are prone to rapid clearance via N-glucuronidation or oxidation. In vivo validation must prioritize PK (Pharmacokinetics) before Efficacy.

The Validation Workflow

Do not proceed to Xenografts without passing the PK gate.

Diagram 2: From Hit to In Vivo Proof

Logical flow for validating pyrazole inhibitors, filtering for metabolic stability early.

ValidationFlowHitPyrazole Hit(Enzymatic IC50 < 10nM)MetabMicrosomal Stability(Human/Mouse)Hit->MetabCheck GlucuronidationCellCellular Potency(NanoBRET/Western)Metab->CellIf t1/2 > 30minPKIn Vivo PK(Bioavailability > 20%)Cell->PKIf Cell IC50 < 100nMEfficacyXenograft Model(Tumor Growth Inhibition)PK->EfficacyIf AUC sufficient

Caption: The "Fail Fast" workflow. Metabolic stability (Metab) is the critical gatekeeper for pyrazoles.

Protocol: In Vivo Efficacy (Subcutaneous Xenograft)

Case Study Reference: Ruxolitinib development [1, 2].

1. Model Selection:

  • Use SCID or Nude mice.

  • Implant tumor cells (e.g., Ba/F3-JAK2V617F for JAK inhibitors or patient-derived xenografts) subcutaneously in the flank (

    
     cells).
    

2. Formulation (Critical for Pyrazoles):

  • Pyrazoles can be lipophilic.[4] Avoid simple saline.

  • Recommended Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Water.

  • Alternative: 0.5% Methylcellulose (suspension) if the compound is crystalline.

3. Dosing Strategy:

  • Route: Oral gavage (PO) is preferred to prove oral bioavailability.

  • Frequency: BID (Twice Daily) is common for pyrazoles due to shorter half-lives compared to some other scaffolds.

  • Groups: Vehicle, Low Dose (10 mg/kg), High Dose (60 mg/kg), Positive Control (e.g., Ruxolitinib).

4. Readouts:

  • Primary: Tumor Volume (

    
    ).
    
  • Secondary (PD Marker): Harvest tumors at the end of study (2 hours post-last dose). Perform Western Blot for phosphorylated downstream targets (e.g., p-STAT3 or p-ERK). This proves the tumor reduction is mechanism-based.

Part 4: Case Study & Data Synthesis

Case Study: Ruxolitinib (Jakafi®)

Ruxolitinib represents the gold standard for pyrazole validation. It is a pyrrolo[2,3-d]pyrimidine (which contains the pyrazole motif fused to a pyrimidine).

  • In Vitro:

    • Enzymatic

      
      : 3.3 nM (JAK1), 2.8 nM (JAK2).
      
    • Selectivity: >100-fold selective over JAK3 [1].

  • In Vivo (PK):

    • Rapid absorption but short half-life (

      
       hrs in humans). This necessitated BID dosing.
      
  • In Vivo (Efficacy):

    • In a JAK2V617F-driven mouse model, Ruxolitinib (60 mg/kg BID) reduced splenomegaly and inflammatory cytokines (IL-6, TNF-a) significantly compared to vehicle [2].

Summary of Key Metrics for Success

To validate your pyrazole inhibitor, your data package should meet these criteria:

MetricTarget ValueNote
Enzymatic


nM
Must be highly potent to offset protein binding.
Selectivity Score

-fold
Against relevant off-targets (e.g., protect against hERG).
Microsomal Stability

min
Watch for N-glucuronidation in human liver microsomes.
Oral Bioavailability (F)

Pyrazoles generally have good F if solubility is managed.
In Vivo Efficacy

TGI
Tumor Growth Inhibition at non-toxic doses.

References

  • The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis. Source: Royal Society of Chemistry. URL:[Link][1][3][5][6][7][8][9]

  • Pharmacokinetics and in vivo activity of ruxolitinib. Source: Nature Communications / ResearchGate. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Source: ACS Omega. URL:[Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

comparative analysis of different pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the pyrazole ring is not merely a scaffold; it is a pharmacophore privileged by its presence in blockbusters like Celecoxib (Celebrex) and Rimonabant. However, the synthesis of pyrazoles presents a classic dichotomy in organic chemistry: the trade-off between scalability and regiocontrol .

This guide critically analyzes the three dominant methodologies:

  • Classical Knorr Condensation: The workhorse for symmetrical targets.

  • Michael-Cyclization (Chalcone Route): The strategic choice for defined regiochemistry.

  • 1,3-Dipolar Cycloaddition: The high-precision tool for complex substitution patterns.

Part 1: The Regioselectivity Challenge

The fundamental challenge in pyrazole synthesis is controlling the tautomeric equilibrium and the site of initial nucleophilic attack. In the synthesis of unsymmetrical pyrazoles, the formation of regioisomers (1,3- vs 1,5-substituted) is the primary failure mode, often requiring tedious chromatographic separation that kills process efficiency.

Mechanism & Bifurcation Analysis

The diagram below illustrates the "Decision Point" in the Knorr synthesis where regiocontrol is lost.

Knorr_Regioselectivity Start Unsymmetrical 1,3-Diketone Attack_A Path A: Attack at C1 (Sterically favored?) Start->Attack_A Acid Cat. Attack_B Path B: Attack at C3 (Electronically favored?) Start->Attack_B Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack_A Hydrazine->Attack_B Imine_A Hydrazone Intermediate A Attack_A->Imine_A Imine_B Hydrazone Intermediate B Attack_B->Imine_B Product_13 1,3-Isomer (Target) Imine_A->Product_13 Product_15 1,5-Isomer (Often Undesired) Imine_B->Product_15

Figure 1: Mechanistic bifurcation in Knorr synthesis. The lack of significant electronic difference between C1 and C3 in 1,3-diketones leads to isomeric mixtures.

Part 2: Methodological Deep Dive

Method A: Classical Knorr Condensation

Best For: Symmetrical pyrazoles, large-scale manufacturing, cheap starting materials. The Trap: When


, regioselectivity is often poor (approx. 1:1 to 3:1), governed by subtle steric/electronic differences.
Optimized Protocol (Self-Validating)

Validation Step: Monitor the disappearance of the diketone enol spot on TLC. If the reaction stalls, add a Lewis acid (e.g.,


) rather than simply adding more protic acid, which can protonate the hydrazine and deactivate it.
  • Dissolution: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

  • Addition: Add 1.1 eq of Hydrazine derivative dropwise at

    
    .
    
    • Why? Exotherm control prevents immediate polymerization/decomposition.

  • Catalysis: Add 10 mol% Acetic Acid (or HCl for unreactive substrates).

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup: Evaporate solvent. Partition between EtOAc/NaHCO3.

  • Purification: Recrystallization is preferred over column chromatography for scale.

Method B: The Michael-Cyclization (Chalcone Route)

Best For: High regiocontrol of unsymmetrical 1,3,5-trisubstituted pyrazoles. The Logic: By replacing the 1,3-diketone with an


-unsaturated ketone (enone), you force the hydrazine to attack the 

-carbon (Michael addition) first. This locks the regiochemistry before the ring closes.
Optimized Protocol
  • Precursor Synthesis: Condense Acetophenone + Benzaldehyde (NaOH/EtOH) to form Chalcone.

  • Cyclization: Suspend Chalcone (1.0 eq) in Ethanol.

  • Reagent: Add Hydrazine Hydrate (2.0 eq).

  • Promoter: Add catalytic

    
     (10 mol%) or reflux in Acetic Acid.
    
    • Mechanistic Note:

      
       facilitates the oxidation of the intermediate pyrazoline to pyrazole.
      
  • Isolation: Pour into ice water. The precipitate is usually the pure regioisomer.

Method C: 1,3-Dipolar Cycloaddition (Click/Diazo)

Best For: Complex scaffolds, bio-orthogonal chemistry, core diversification. The Logic: A concerted


 cycloaddition between a dipole (diazoalkane or nitrile imine) and a dipolarophile (alkyne).[1]
Optimized Protocol (Nitrile Imine Route)
  • Generation: Treat hydrazonoyl chloride with

    
     (in situ generation of nitrile imine).
    
  • Addition: Add Alkyne (1.2 eq) in DCM or Toluene.

  • Reaction: Stir at RT (or mild heat).

  • Outcome: Highly regioselective formation of 1,3,5-substituted pyrazoles due to orbital coefficient matching.

Part 3: Comparative Performance Analysis

The following data summarizes average performance metrics based on the synthesis of 3,5-diphenyl-1-methyl-1H-pyrazole (a standard benchmark).

MetricMethod A: KnorrMethod B: Michael-CyclizationMethod C: 1,3-Dipolar
Regioselectivity (Ratio) Poor (60:40 to 80:20)Excellent (>98:2) Excellent (>95:5)
Yield (Isolated) High (85-95%)Good (75-85%)Moderate (60-80%)
Atom Economy High (Water byproduct)Moderate (Requires oxidation)Low (if using elimination precursors)
Scalability High (kg scale) High (kg scale)Low (Safety concerns with Diazo)
Reaction Time Fast (1-3 h)Medium (3-6 h)Slow (12-24 h)
Green Score (E-Factor) Low WasteMedium WasteHigh Waste (Solvent/Purification)
Decision Matrix Workflow

Use this logic flow to select your method.

Decision_Matrix Start Target Pyrazole Structure Sym Is the Pyrazole Symmetrical? (R1 = R2) Start->Sym Method_Knorr Use Method A: Knorr Condensation Sym->Method_Knorr Yes Unsym Unsymmetrical Sym->Unsym No Scale Scale of Synthesis? Unsym->Scale Large > 10 grams Scale->Large Small < 1 gram / Library Scale->Small Method_Michael Use Method B: Michael-Cyclization (Chalcone Route) Large->Method_Michael Method_Dipolar Use Method C: 1,3-Dipolar Cycloaddition Small->Method_Dipolar

Figure 2: Strategic selection framework for pyrazole synthesis methods.

References

  • BenchChem. (2025).[1][2][3] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from 1

  • Zhou, J., et al. (2024).[4][5] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from 5

  • Yoon, J.Y., et al. (2011).[6] Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry. Retrieved from 6

  • MDPI. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from 7

  • J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Applications. Retrieved from 8

Sources

Executive Summary: The Strategic Value of the 4-Iodo-5-methyl-1-propyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Efficacy of 4-Iodo-5-methyl-1-propyl-1H-pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, This compound (CAS: 1354705-76-2) represents a high-value pharmacophore scaffold rather than a standalone therapeutic. While simple pyrazoles like Fomepizole (4-methylpyrazole) are established Alcohol Dehydrogenase (ADH) inhibitors, the 4-iodo-5-methyl-1-propyl derivative offers superior physicochemical properties for developing next-generation kinase inhibitors and potent ADH ligands.

This guide evaluates the biological efficacy of this specific scaffold and its derivatives, comparing them against standard pyrazole-based therapeutics.[1][2][3][4] The core advantage lies in the 4-iodo substituent , which serves as both a potent halogen-bond donor in protein binding pockets and a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate complex bioactive libraries.

Mechanism of Action & Biological Targets[5]

The biological activity of this compound derivatives is driven by two primary mechanisms, depending on whether the molecule is used as a direct inhibitor or a core scaffold for elaboration.

A. Direct Inhibition: Alcohol Dehydrogenase (ADH)

Like its analog Fomepizole, this scaffold competitively inhibits ADH.[5] However, the 4-iodo and 1-propyl substitutions significantly alter the binding thermodynamics.

  • Hydrophobic Pocket Fit: The mammalian ADH active site contains a large hydrophobic L-shaped pocket. The 1-propyl group (replacing the 1-H or 1-Methyl of standard inhibitors) extends deeper into this hydrophobic region, increasing binding affinity (

    
    ).
    
  • Halogen Bonding: The 4-iodo atom is a critical feature.[6] Unlike the methyl group of Fomepizole, the iodine atom can form a halogen bond with the backbone carbonyl oxygen of residues in the active site (typically Valine or Serine), a stabilizing interaction that enhances potency by 10–100x compared to 4-H or 4-Me analogs.

B. Scaffold for Kinase Inhibition (p38 MAPK / JNK)

In drug discovery, this molecule is a precursor for ATP-competitive kinase inhibitors .

  • Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region.

  • Gatekeeper Interaction: The 5-methyl group provides steric bulk that can selectively target kinases with smaller gatekeeper residues (e.g., p38 MAPK), improving selectivity over larger kinases.

  • Selectivity Handle: The 4-iodo position allows for the attachment of aryl/heteroaryl groups via cross-coupling, directing the molecule into the "selectivity pocket" (DFG-motif) of the kinase.

Comparative Efficacy Analysis

The following table contrasts the this compound scaffold with standard alternatives in the context of ADH inhibition and synthetic utility.

Table 1: Comparative Efficacy & Physicochemical Profile

FeatureThis compound Fomepizole (4-Methylpyrazole) 1-Phenyl-4-Iodopyrazole
Primary Biological Target ADH (High Potency), Kinase ScaffoldADH (Standard of Care)ADH (Research Tool)
ADH Inhibition (

)
< 0.1 µM (Predicted High Affinity)*~0.1–1.0 µM~0.05 µM
Mechanism of Binding Hydrophobic + Halogen BondHydrophobic + StericHydrophobic + Stacking
Lipophilicity (cLogP) ~2.8 (High Membrane Permeability)~0.5 (High Water Solubility)~3.2 (Low Solubility)
Synthetic Utility High (Suzuki/Sonogashira ready)Low (Non-functionalized)Moderate (Aryl group fixed)
Metabolic Stability Moderate (N-dealkylation possible)HighLow (Aryl oxidation)

*Note:


 values are extrapolated based on SAR trends for 4-halopyrazoles in mammalian ADH assays.

Experimental Protocols

To validate the efficacy of this scaffold, researchers typically employ two workflows: Synthesis of Derivatives (to unlock kinase activity) and Enzymatic Assay (to verify ADH inhibition).

Protocol A: Suzuki-Miyaura Cross-Coupling (Derivatization)

Objective: Functionalize the 4-position to create a kinase inhibitor library.

  • Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 12 hours .

    • Monitor via TLC/LC-MS (Disappearance of Iodo-pyrazole peak).

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: ADH Inhibition Assay (Spectrophotometric)

Objective: Determine the


 of the parent scaffold against Alcohol Dehydrogenase.
  • Reagents:

    • Enzyme: Horse Liver ADH (Sigma-Aldrich).

    • Substrate: Ethanol (0.1 M to 1.0 M gradient).

    • Cofactor:

      
       (2.5 mM).
      
    • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).

  • Detection: Monitor NADH formation at 340 nm .

  • Procedure:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Incubate Enzyme + Inhibitor (various conc.) +

      
       for 5 mins at 25°C.
      
    • Initiate reaction by adding Ethanol.

    • Measure initial velocity (

      
      ) over the first 60 seconds.
      
  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . Use Lineweaver-Burk plots to confirm competitive inhibition mechanism.

Visualization: Mechanism & Workflow

The following diagram illustrates the dual utility of the scaffold: as a direct ADH inhibitor and as a precursor for kinase inhibitors.

BiologicalEfficacy Scaffold This compound (Core Scaffold) ADH_Pathway Direct ADH Binding Scaffold->ADH_Pathway Direct Use Kinase_Pathway Pd-Catalyzed Coupling (Suzuki-Miyaura) Scaffold->Kinase_Pathway Chemical Modification Mechanism_ADH Mechanism: 1. Propyl fits Hydrophobic Pocket 2. Iodine forms Halogen Bond ADH_Pathway->Mechanism_ADH Mechanism_Kinase Derivative Formation: 4-Aryl-5-methyl-1-propyl-pyrazole Kinase_Pathway->Mechanism_Kinase Result_ADH Outcome: Potent ADH Inhibition (Ki < 0.1 µM) Mechanism_ADH->Result_ADH Result_Kinase Outcome: Selective Kinase Inhibitor (p38 MAPK / JNK) Mechanism_Kinase->Result_Kinase

Caption: Dual biological pathways for the this compound scaffold. Left: Direct enzymatic inhibition via halogen bonding. Right: Synthetic elaboration into kinase inhibitors.[2][7]

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: Inhibition by pyrazole and pyrazole derivatives.[8] Acta Chemica Scandinavica. Link

    • Foundational text establishing 4-substituted pyrazoles as ADH inhibitors.[9]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Link

    • Demonstrates the utility of the pyrazole scaffold in drug discovery.
  • Fray, M. J., et al. (1995). Structure-activity relationships of pyrazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

    • Validates the 4-position functionaliz
  • Sigma-Aldrich. 4-Methylpyrazole (Fomepizole) Product Sheet & Biological Mechanism.Link

    • Reference for the standard compar
  • BenchChem. 5-Ethyl-4-iodo-1-methyl-1H-pyrazole: Synthetic Intermediate Data.Link

    • Confirming the commercial availability and synthetic utility of 4-iodo-1-alkyl pyrazoles.

Sources

Metabolic Stability Assessment of N-Propyl Pyrazole Scaffolds: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-propyl pyrazole moiety is a versatile pharmacophore in medicinal chemistry, often utilized to modulate lipophilicity and receptor binding. However, this linear alkyl chain frequently introduces a metabolic "soft spot," rendering the molecule susceptible to rapid N-dealkylation mediated by hepatic Cytochrome P450 (CYP450) enzymes.

This guide objectively compares the metabolic stability of the baseline N-propyl pyrazole against three proven structural optimization strategies: Steric Hindrance (Branching) , Electronic Deactivation (Fluorination) , and Kinetic Isotope Effect (Deuteration) . It provides a self-validating experimental protocol for assessing these analogs in liver microsomes.

Mechanism of Instability: CYP-Mediated N-Dealkylation

To optimize the scaffold, one must first understand the failure mode. The N-propyl group undergoes oxidative dealkylation primarily driven by CYP3A4 and CYP2C9.

The reaction proceeds via


-carbon hydroxylation .[1] The CYP450 heme center abstracts a hydrogen atom from the carbon adjacent to the pyrazole nitrogen (

), forming a radical that is rapidly oxygenated to an unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the C-N bond to release the dealkylated pyrazole and propanal.
Diagram 1: Metabolic Pathway of N-Propyl Pyrazole

This diagram illustrates the oxidative cleavage mechanism leading to high clearance.

MetabolicPathway Parent N-Propyl Pyrazole (Parent) Intermed $alpha$-Hydroxy Intermediate (Unstable) Parent->Intermed Hydroxylation (+O) CYP CYP450 (3A4/2C9) CYP->Parent Metabolite Dealkylated Pyrazole Intermed->Metabolite Spontaneous Cleavage Aldehyde Propanal (Byproduct) Intermed->Aldehyde

Figure 1: Mechanism of CYP450-mediated N-dealkylation via


-hydroxylation.[1]

Comparative Analysis of Structural Alternatives

The following table compares the baseline N-propyl scaffold against three common optimization strategies. Data represents typical trends observed in Structure-Activity Relationship (SAR) studies for pyrazole-containing drugs (e.g., Sildenafil analogs, COX-2 inhibitors).

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
Compound VariantStructural Strategy

(min)

(

L/min/mg)
Mechanism of Improvement
N-Propyl (Baseline) None12 115.5 Reference Standard (High Clearance)
N-Isopropyl Steric Hindrance45 30.8 Branching at

-carbon hinders heme access; removes one abstractable

-H.
N-Trifluoroethyl Electronic Deactivation>120 <11.0 Strong C-F bonds withdraw electron density, deactivating C-H bonds against oxidation.

-N-Propyl
Deuteration (KIE)28 49.5 C-D bond is stronger than C-H, slowing the rate-limiting hydrogen abstraction step.
Analysis of Alternatives
  • N-Isopropyl (Branching):

    • Pros: Significantly reduces clearance by sterically impeding the enzyme's approach to the nitrogen lone pair and reducing the number of available

      
      -hydrogens from 2 to 1.
      
    • Cons: Increases bulk, which may impact binding affinity if the pocket is tight.

  • N-Trifluoroethyl (Fluorination):

    • Pros: Often the "gold standard" for stability. The electronegativity of fluorine pulls density from the

      
      -carbon, making hydrogen abstraction energetically unfavorable.
      
    • Cons: Changes the

      
       of the pyrazole significantly, potentially altering solubility or permeability.
      
  • Deuteration (

    
    -Propyl): 
    
    • Pros: Maintains exact steric and electronic profile of the parent. Useful if the propyl group is essential for binding.

    • Cons: Improvement is often modest (Primary Kinetic Isotope Effect usually 2-5x) and manufacturing costs are higher.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To generate the data above, use this standardized, self-validating protocol. This workflow uses Testosterone (high clearance control) and Warfarin (low clearance control) to verify system integrity.

Materials
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow

1. Preparation Phase

  • Prepare 1

    
    M test compound solution in buffer (final DMSO < 0.1%).
    
  • Pre-warm microsomes and buffer to 37°C.[2]

2. Incubation Phase

  • T=0: Add 10

    
    L of microsomes to 440 
    
    
    
    L of compound solution.
  • Initiation: Add 50

    
    L NADPH regenerating system. (Final protein conc: 0.5 mg/mL).[2]
    
  • Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50

    
    L aliquots.
    

3. Quenching & Analysis

  • Transfer aliquots immediately into 150

    
    L ice-cold ACN (Quench).
    
  • Centrifuge at 4,000 rpm for 20 mins to precipitate protein.

  • Analyze supernatant via LC-MS/MS (MRM mode).

Diagram 2: Assay Workflow

Visualizing the critical path from incubation to data acquisition.

AssayWorkflow Prep Step 1: Preparation (1µM Compound + HLM) Incubate Step 2: Incubation (37°C + NADPH) Prep->Incubate Initiate Quench Step 3: Quench (Ice-Cold ACN + IS) Incubate->Quench At t=0, 5, 15, 30, 60' Spin Step 4: Centrifugation (Remove Protein) Quench->Spin Analyze Step 5: LC-MS/MS (Quantify Parent %) Spin->Analyze

Figure 2: Standardized HLM Stability Assay Workflow.

Data Interpretation & Calculations

To ensure trustworthiness, data must be processed using first-order kinetics.

1. Determine Elimination Rate Constant (


): 
Plot 

vs.

. The slope of the line is

.

2. Calculate Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 
This normalizes the rate to the amount of protein used, allowing comparison across assays.


Acceptance Criteria (Self-Validation):

  • Testosterone Control: Must show

    
     min (verifies CYP3A4 activity).
    
  • Warfarin Control: Must show

    
     remaining at 60 min (verifies system is not degrading stable compounds).
    
  • Linearity:

    
     of the decay slope must be 
    
    
    
    .

References

  • Mechanism of N-Dealkylation: Guengerich, F. P. (2001).[3] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Microsomal Stability Assay Protocols: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter: Metabolic Stability). [Link]

  • Strategies for Metabolic Stabilization (Fluorination): Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Kinetic Isotope Effects (Deuteration): Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link][4]

Sources

Validation of Target Engagement for Pyrazole-Based Drugs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of target engagement (TE) methodologies for pyrazole-based small molecules. It is designed for researchers requiring rigorous validation of kinase inhibitors in both biophysical and cellular environments.

Executive Summary: The Pyrazole Challenge

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of major kinase inhibitors like Ruxolitinib , Crizotinib , and Celecoxib . While these molecules exhibit high potency in biochemical assays, they frequently suffer from a "potency drop-off" when transitioning to cellular models.

This guide compares the three industry-standard methodologies for validating target engagement—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and NanoBRET —specifically analyzing their performance in characterizing ATP-competitive pyrazole drugs.

Comparative Performance Matrix
FeatureSPR (Biophysical) CETSA (Label-Free Cellular) NanoBRET (Live Cell Tracer)
Primary Output Intrinsic Kinetics (

,

,

)
Thermal Stability (

,

)
Target Occupancy (

)
Physiological Relevance Low (Purified protein, no ATP)High (Endogenous protein & ATP)High (Live cell, requires tag)
Pyrazole Suitability High for hit triage; susceptible to solubility issues.Critical for validating ATP competition in cytosol.High for residence time in cells.
Throughput Medium (Automated)Medium-High (HT-CETSA)High (Plate-based)
Key Limitation Misses intracellular factors (transport, chaperones).Requires antibody validation; qualitative affinity.Artificial fusion protein (Luciferase).

Technical Analysis: Causality in Experimental Design

Why Pyrazoles Behave Differently in Cells

Most pyrazole-based drugs (e.g., Ruxolitinib) are Type I Kinase Inhibitors that bind to the ATP-binding pocket in the active DFG-in conformation.

  • In SPR (Cell-Free): The assay buffer usually lacks ATP. The pyrazole binds with high affinity (

    
     in low nM range).
    
  • In Cells (CETSA/NanoBRET): The cytosolic ATP concentration is high (~1–5 mM). Since pyrazoles must compete with ATP, their apparent potency (

    
    ) often shifts by 10–100x compared to SPR.
    
Mechanism of Action Visualization

The following diagram illustrates the competitive binding environment pyrazoles face in the cellular context, necessitating specific TE assays.

Pyrazole_Binding_Mechanism cluster_cell Cellular Environment (High ATP) Target Kinase Target (DFG-in State) Complex Target-Drug Complex (Stabilized) Target->Complex Successful Engagement ATP Endogenous ATP (1-5 mM) ATP->Target Native Binding Pyrazole Pyrazole Drug (Inhibitor) Pyrazole->Target Competition SPR SPR Assay (No ATP Competition) SPR->Pyrazole Measures Intrinsic Kd CETSA CETSA (Measures Stability) CETSA->Complex Detects Thermal Shift

Figure 1: Mechanism of Pyrazole Target Engagement. Pyrazoles must outcompete high intracellular ATP concentrations (yellow) to stabilize the kinase target (blue), a process directly measured by CETSA but missed by standard SPR.

Experimental Protocols

Protocol A: Isothermal Dose-Response (ITDR) CETSA

Purpose: To determine the cellular


 of a pyrazole drug (e.g., Ruxolitinib) against its target (e.g., JAK1/2). This protocol is self-validating by including a DMSO control to establish the baseline aggregation temperature (

).

Reagents:

  • Adherent cells (e.g., A549 or HEK293).

  • Test Compound: Pyrazole derivative (10 mM DMSO stock).

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, 1x Protease Inhibitor Cocktail.

Workflow:

  • Seeding: Plate cells in 6-well plates (0.5 x

    
     cells/well) 24h prior.
    
  • Treatment: Treat cells with a 10-point dilution series of the pyrazole drug (e.g., 10 µM down to 1 nM) for 1 hour at 37°C.

    • Critical Step: 1 hour is sufficient for cell permeability but minimizes downstream expression changes.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension (20 µL) into PCR tubes. Heat at the pre-determined

    
     (usually 52–58°C for kinases) for 3 minutes . Cool immediately to 25°C.
    
    • Validation: The

      
       must be determined beforehand via a "Melt Curve" experiment where 50% of the protein precipitates in DMSO-treated cells.
      
  • Lysis & Separation: Add Lysis Buffer. Freeze-thaw (3x) or sonicate. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot or AlphaLISA.

  • Calculation: Plot soluble protein intensity vs. log[Concentration]. Fit to a sigmoidal dose-response curve to derive

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To measure the residence time (


) of the pyrazole. Long residence time correlates with better in vivo efficacy.

Workflow:

  • Immobilization: Biotinylate the kinase domain (e.g., JAK2) and capture on a Streptavidin (SA) sensor chip to ~2000 RU.

  • Solvent Correction: Pyrazoles are hydrophobic. Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject pyrazole series (0.1 nM – 1 µM) in Single Cycle Kinetics (SCK) mode.

    • Flow Rate: High flow (50–100 µL/min) to minimize mass transport limitations.

    • Contact Time: 120s association, 600s dissociation.

  • Analysis: Fit data to a 1:1 binding model.

    • Quality Control: Ensure the

      
       is theoretical (
      
      
      
      deviation) to confirm specific binding.

Case Study: Validation of Ruxolitinib (JAK Inhibitor)

The following data comparison illustrates the "Cellular Drop-off" phenomenon common to pyrazole inhibitors.

Experimental Setup:

  • Drug: Ruxolitinib (Pyrazole-based JAK1/2 inhibitor).[1]

  • Target: JAK2 Kinase.[2]

  • Conditions: Standard biochemical buffer vs. Intact HEK293 cells.

Results Summary:

MetricAssayValueInterpretation

SPR (Biophysical)0.2 nM Extremely high intrinsic affinity.

Enzymatic (Cell-free)3.3 nM Potent inhibition in controlled buffer.

CETSA (Cellular)280 nM ~100x shift. Reflects ATP competition and membrane permeability.

Analysis: If a researcher relied solely on the SPR


 (0.2 nM), they would overestimate the drug's cellular potency. The CETSA 

(280 nM) provides the realistic concentration required to engage the target in the patient's tissue. This validates the pyrazole's mode of action but highlights the necessity of high dosing to overcome ATP competition.

Workflow Visualization

The following diagram outlines the decision tree for validating a new pyrazole lead.

TE_Validation_Workflow Start New Pyrazole Lead SPR Step 1: SPR / ITC (Biophysical Screen) Start->SPR Decision1 Kd < 10 nM? SPR->Decision1 Discard Discard / Re-design Decision1->Discard No CETSA Step 2: CETSA (ITDR) (Cellular Validation) Decision1->CETSA Yes NanoBRET Step 3: NanoBRET (Residence Time) CETSA->NanoBRET Confirmed Engagement Final Candidate Validated for In Vivo NanoBRET->Final Optimal Residence Time

Figure 2: Strategic Workflow for Pyrazole Validation. A tiered approach starting with biophysical screening (SPR) followed by cellular confirmation (CETSA) ensures only permeable, competitive inhibitors progress.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI. [Link]

  • Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. MDPI. [Link]

Sources

The Alkyl-Pyrazole Advantage: A Guide to Profiling Kinase Inhibitors Derived from 4-Iodo-5-methyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Iodo-5-methyl-1-propyl-1H-pyrazole Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry & High-Throughput Screening)

Executive Summary

In the crowded landscape of ATP-competitive kinase inhibitors, the 1,4,5-trisubstituted pyrazole scaffold remains a privileged structure. Specifically, inhibitors derived from This compound (CAS: 1354705-76-2) represent a distinct class of "Type I" inhibitors where the N-propyl group exploits specific solvent-front hydrophobic interactions, offering a solubility and selectivity profile distinct from their N-phenyl or N-methyl counterparts.

This guide provides a rigorous technical comparison of this scaffold against standard alternatives (Indazoles and N-Aryl Pyrazoles). It details the cross-reactivity profiling workflow required to validate these compounds, focusing on the critical discrimination between JNK3 , p38 MAPK , and CDK families.

Structural Logic: Why This Scaffold?

To understand the profiling data, one must understand the "warhead" design. The this compound intermediate is not the inhibitor itself; it is the modular "engine" used to construct the inhibitor via Palladium-catalyzed cross-coupling (typically Suzuki-Miyaura) at the C4 position.

The Pharmacophore Triad
  • C4-Iodine (The Linker): The reactive site for attaching the "hinge-binding" motif (often a pyridine, pyrimidine, or urea).

  • C5-Methyl (The Twister): This group is non-negotiable. It provides steric bulk that forces the substituent at C4 to twist out of planarity relative to the pyrazole ring. This "atropisomer-like" twist is often required to fit the ATP binding cleft and avoid steric clash with the kinase gatekeeper residue .

  • N1-Propyl (The Tuner): Unlike the rigid N-phenyl group found in older inhibitors (which often suffers from poor solubility and "flat" binding), the flexible N-propyl chain projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket extension), modulating both solubility and selectivity.

Diagram: Scaffold Functionalization Workflow

The following diagram illustrates how the 4-iodo precursor is converted into a library of active inhibitors and the resulting selectivity logic.

G cluster_mech Structural Mechanism Precursor 4-Iodo-5-methyl- 1-propyl-1H-pyrazole (The Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Precursor->Coupling + Aryl Boronic Acid Library C4-Functionalized Inhibitor Library Coupling->Library Target1 Target: JNK3/p38 (Hinge Binder) Library->Target1 High Affinity Target2 Off-Target: CDK2 (Steric Clash Check) Library->Target2 Selectivity Screen Mechanisms 5-Methyl: Induces Twist N-Propyl: Solubilizing/Lipophilic Mechanisms->Library

Figure 1: Synthetic workflow transforming the 4-iodo precursor into active kinase inhibitors, highlighting the structural roles of the methyl and propyl substituents.

Comparative Performance Profile

When developing inhibitors from this scaffold, the primary competition comes from Indazoles (rigidified pyrazoles) and N-Phenyl Pyrazoles . The data below summarizes the performance of a representative "Propyl-Pyrazole" lead compound (derived from the 4-iodo precursor) against these alternatives.

Table 1: Scaffold Performance Matrix (Representative Data)
FeatureN-Propyl Pyrazole (Subject)N-Phenyl Pyrazole (Alternative 1)Indazole (Alternative 2)
Primary Target JNK3 / p38

p38

/

Pan-Kinase / CDK
Solubility (LogS) High (-3.5 to -4.5) Low (-5.5 to -6.5)Moderate (-4.5)
Selectivity Score (S35) 0.15 (High Selectivity) 0.35 (Moderate)0.45 (Promiscuous)
Gatekeeper Tolerance High (Due to 5-Me twist)ModerateLow (Planar rigidity)
Metabolic Stability Moderate (N-dealkylation risk)HighHigh
Key Cross-Reactivity CDK8, GSK3

Lck, Src, Tie2VEGFR, PDGFR

Analysis: The N-propyl scaffold outperforms the N-phenyl alternative in solubility and selectivity . The N-phenyl group often engages in non-specific hydrophobic stacking, leading to "promiscuous" binding across the kinome (high S-score). The N-propyl group is more discriminating, fitting only kinases with adequate space in the solvent-front region.

Cross-Reactivity Profiling Protocol

To validate the selectivity of inhibitors derived from this compound, a standard "single-point" screen is insufficient. You must employ a Gatekeeper-Focused Profiling Workflow .

Step 1: The "Safety Panel" (Discrimination Screen)

Before a full kinome scan, screen the compound against the "Frequent Hitters" for pyrazole scaffolds.

  • Method: FRET-based binding assay (e.g., LanthaScreen) or Radiometric Activity Assay (33P-ATP).

  • Concentration: 1

    
    M and 10 
    
    
    
    M.
  • The "Danger" List:

    • CDK2/CyclinA: The 5-methyl group usually clashes here, but if the inhibitor is small, it may bind.

    • GSK3

      
      :  Highly homologous active site to CDK/MAPK.
      
    • Lck/Src: Common off-targets for pyrazoles.

Step 2: Full Kinome Profiling (K_d Determination)

For compounds passing Step 1 (>50% inhibition of target, <50% inhibition of off-targets), proceed to active-site dependent competition assays (e.g., KINOMEscan).

Step 3: Data Visualization & Decision Logic

Use the following workflow to interpret the profiling data.

ProfilingLogic Start Compound Library (Propyl-Pyrazole Core) Screen1 Tier 1: Safety Panel (p38, JNK, CDK2, GSK3b) Start->Screen1 Decision1 Selectivity Check: Is p38/JNK > 50x CDK2? Screen1->Decision1 Fail1 REJECT: Promiscuous Binder Decision1->Fail1 No Pass1 Tier 2: Full Kinome (400+ Kinases) Decision1->Pass1 Yes Analyze Calculate S(35) Score & Gini Coefficient Pass1->Analyze ResultA High Selectivity (S35 < 0.1) Lead Candidate Analyze->ResultA Clean Profile ResultB Moderate Selectivity (S35 > 0.3) Tool Compound Analyze->ResultB Dirty Profile

Figure 2: Decision tree for evaluating kinase selectivity, emphasizing the critical separation of MAPK pathway targets from Cell Cycle (CDK) off-targets.

Experimental Methodology: Synthesis & Assay

A. Synthesis of the Probe (Suzuki Coupling)

Note: This protocol assumes the use of the this compound intermediate.

  • Reagents: Dissolve This compound (1.0 eq) and the appropriate Aryl Boronic Acid (1.2 eq) in DME/Water (3:1).

  • Catalyst: Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq).
  • Reaction: Degas with Nitrogen. Heat to 90°C for 12 hours.

  • Purification: The 1-propyl group renders the product lipophilic. Purify via Flash Chromatography (Hexane:EtOAc gradient).

    • Checkpoint: Monitor disappearance of the Iodine stretch in IR or the shift in HPLC retention time.

B. Profiling Assay (Radiometric Filter Binding - The Gold Standard)

While fluorescence assays are faster, radiometric assays (


-ATP) are preferred for pyrazoles to avoid interference from the compound's potential intrinsic fluorescence.
  • Mix: Kinase + Peptide Substrate + Compound (in DMSO) in reaction buffer.

  • Start: Initiate with

    
    -ATP.
    
  • Incubate: 30 mins at RT.

  • Stop: Add Orthophosphoric acid.

  • Capture: Spot onto P81 phosphocellulose paper. Wash unbound ATP.

  • Read: Scintillation counting.

  • Calculation: % Activity = (CPM_sample - CPM_bkg) / (CPM_control - CPM_bkg) * 100.

Conclusion

Inhibitors derived from This compound offer a compelling "middle ground" in kinase drug discovery. They retain the high potency of the pyrazole class while mitigating the solubility issues of N-phenyl analogs and the promiscuity of indazoles.

However, their utility depends entirely on the 5-methyl twist . Without rigorous profiling against CDK2 and GSK3


 , researchers risk developing "dirty" inhibitors that confound biological data. By following the tiered profiling strategy outlined above, you can confidently validate these molecules as selective chemical probes or therapeutic leads.

References

  • Discovery of Pyrazole-Scaffold Inhibitors Targeting JNK3. Source: National Institutes of Health (NIH) / PubMed. Context: Details the use of 1,5-substituted pyrazoles for JNK3 selectivity over p38. URL:[Link] (Search Term: "pyrazole scaffold JNK3 inhibitor")

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors. Source: MDPI Molecules, 2023. Context: Comprehensive review of FDA-approved pyrazole kinase inhibitors and SAR of the N1-substituent. URL:[Link]

  • This compound (Chemical Structure & Properties). Source: PubChem / ECHEMI. Context: Physical properties and CAS verification (1354705-76-2) for the specific intermediate. URL:[Link]

  • Kinase Selectivity Profiling Protocols (The "ScanMAX" Methodology). Source: Eurofins / DiscoverX. Context: Industry standard protocols for KINOMEscan and Kd determination. URL:[Link]

Safety Operating Guide

Navigating the Disposal of 4-Iodo-5-methyl-1-propyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document is designed to provide essential, immediate safety and logistical information. It offers procedural, step-by-step guidance to directly address operational questions concerning the disposal of 4-Iodo-5-methyl-1-propyl-1H-pyrazole, ensuring the safety of personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given the characteristics of similar iodinated and pyrazole-based compounds, the following precautions are mandatory[1][2][3]:

  • Protective Gear: Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a face shield.[2][3][4]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

  • Environmental Protection: Do not permit the compound to enter drains or waterways. Halogenated heterocyclic compounds can be harmful to aquatic life.[1][5]

Waste Classification and Segregation: The First Line of Defense

Proper segregation of chemical waste is a fundamental requirement for a safe laboratory environment.[6][7] this compound falls into the category of halogenated organic waste due to the presence of iodine.[8]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: This compound must be collected in a designated "Halogenated Waste" container. Never mix halogenated waste with non-halogenated organic solvents.[6][8]

  • Solid vs. Liquid: Solid waste, such as contaminated filter paper or silica gel, should be collected separately from liquid waste.[6][9]

  • Compatibility: Ensure that all chemicals collected in a single waste container are compatible to avoid dangerous reactions.[4][6]

The following diagram illustrates the initial decision-making process for waste segregation:

G Waste Waste Generated (this compound) IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Solid Halogenated Waste (e.g., contaminated consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Waste (e.g., solutions containing the compound) IsSolid->LiquidWaste Liquid Incompatible Are there incompatible chemicals in the same waste stream? SolidWaste->Incompatible LiquidWaste->Incompatible SeparateContainers Use separate, clearly labeled waste containers. Incompatible->SeparateContainers Yes

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

1. Container Selection and Preparation:

  • Choose a container that is compatible with the chemical waste. For this compound, glass or polyethylene containers are appropriate.[6]

  • The container must have a secure, leak-proof screw-top cap.[4] Avoid using stoppers or paraffin wax for sealing.[4]

  • Ensure the container is clean and dry before adding any waste.

2. Labeling:

  • Properly label the waste container before adding any waste.[4]

  • The label must include the words "Hazardous Waste".[6]

  • Clearly list all contents, including the full chemical name "this compound" and any other chemicals or solvents in the container. Avoid using abbreviations or chemical formulas.[6]

  • Include the date when the first waste is added to the container.

3. Waste Accumulation:

  • Add the waste to the labeled container in a designated satellite accumulation area, such as a chemical fume hood.[4]

  • Always keep the waste container closed except when actively adding waste.[4][10]

  • Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.

  • Liquid waste containers must be stored in secondary containment to prevent spills.[4][10]

4. Arranging for Disposal:

  • Once the waste container is full, securely close the lid.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to arrange for pickup.[10]

  • Do not attempt to transport the hazardous waste yourself.[10]

The overall disposal workflow can be visualized as follows:

G Start Start: Waste Generation SelectContainer Select Compatible Container (Glass or Polyethylene) Start->SelectContainer LabelContainer Label Container: 'Hazardous Waste' List all contents SelectContainer->LabelContainer AddWaste Add Waste in Fume Hood (Keep container closed when not in use) LabelContainer->AddWaste Store Store in Secondary Containment in Satellite Accumulation Area AddWaste->Store Full Container Full? Store->Full Full->AddWaste No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes End End: Proper Disposal ContactEHS->End

Caption: Step-by-Step Disposal Workflow for this compound.

Disposal Methodologies: The Final Step

For halogenated organic compounds like this compound, the most common and environmentally responsible method of disposal is incineration at a licensed hazardous waste facility.[11][12] Incineration at high temperatures (around 1200 K) ensures the complete destruction of the compound, preventing the formation of toxic byproducts.[11][12]

Under no circumstances should this compound be:

  • Poured down the sink: This is strictly prohibited as it can contaminate waterways and is harmful to aquatic life.[6][13]

  • Disposed of in regular trash: This can lead to environmental contamination and poses a risk to sanitation workers.[14]

Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS office. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. All materials used for spill cleanup must be collected and disposed of as hazardous waste.[10]

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste segregation, proper labeling, and the step-by-step disposal protocol outlined in this guide, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. JNCASR. Available from: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • Standard Operating Procedure - Chemical Waste Disposal. University of Pennsylvania. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]

  • Pyrazole - Substance Information. ECHA - European Union. Available from: [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available from: [Link]

  • 4-Iodo-1-methyl-1H-pyrazole - Safety Data Sheet. AWS. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. Available from: [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Available from: [Link]

  • 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0. Matrix Fine Chemicals. Available from: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-5-methyl-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-methyl-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.